Isodonal
Description
Propriétés
Formule moléculaire |
C22H28O7 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl) acetate |
InChI |
InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3 |
Clé InChI |
ORDKVFHKMGUXSQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |
SMILES canonique |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |
Synonymes |
trichorabdal H |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of Isodonal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodonal is a naturally occurring N-pentane diterpene compound isolated from plants of the Isodon genus, such as Isodon wikstroemioides.[1] This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its cytotoxic, antitumor, and anti-inflammatory properties. Drawing upon research on this compound and related ent-kaurane diterpenoids, this document outlines the key signaling pathways, presents available quantitative data, and provides detailed experimental protocols for the assays used to elucidate its biological activities. The primary mechanism of this compound's antitumor effect is the induction of apoptosis through multiple converging signaling cascades.
Introduction
This compound is a member of the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities. Research has highlighted this compound's potential as a cytotoxic and antitumor agent, demonstrating its ability to inhibit the growth of various cancer cell lines.[1] Furthermore, it has been noted for its anti-inflammatory effects and its capacity to inhibit oxidative phosphorylation. This guide synthesizes the available scientific literature to provide a comprehensive overview of the molecular mechanisms underpinning these effects.
Cytotoxic and Antitumor Mechanism of Action
The primary antitumor effect of this compound is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through a multi-faceted approach that involves the activation of both intrinsic and extrinsic apoptotic pathways, the generation of reactive oxygen species (ROS), and the modulation of key signaling pathways that regulate cell survival and death.
Induction of Apoptosis
Studies on ent-kaurane diterpenoids, the class of compounds to which this compound belongs, have shown that they induce apoptosis through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2][3]
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[4][5][6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[7][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[7] Research on related ent-kaurane diterpenoids has demonstrated an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, a key regulatory step in the intrinsic pathway.[3]
-
Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas or TNF receptors.[9] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[10] Activated caspase-8 can then directly activate effector caspases or cleave the protein Bid to truncated Bid (tBid), which then activates the mitochondrial pathway, creating a crosstalk between the two pathways. Studies on similar ent-kaurane diterpenoids have shown the activation of caspase-8, indicating the involvement of the extrinsic pathway.[3][10]
The convergence of both pathways on the activation of effector caspases, like caspase-3, results in the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]
Role of Reactive Oxygen Species (ROS) and JNK Signaling
A crucial aspect of the apoptotic activity of some ent-kaurane diterpenoids is the induction of intracellular reactive oxygen species (ROS).[1][12] The accumulation of ROS creates a state of oxidative stress, which can trigger apoptosis through various mechanisms. One key downstream effector of ROS is the c-Jun N-terminal kinase (JNK) signaling pathway.[1] ROS can lead to the phosphorylation and activation of JNK. Activated JNK can then phosphorylate and regulate the activity of various proteins involved in apoptosis, including members of the Bcl-2 family, leading to the promotion of cell death.[1] The antioxidant N-acetyl-L-cysteine has been shown to inhibit the apoptosis and JNK activation induced by these compounds, confirming the critical role of ROS in this process.[1]
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[13][14][15][16] Some ent-kaurane diterpenoids have been found to inhibit the activity of NF-κB.[10] By suppressing the NF-κB pathway, these compounds can decrease the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.
Inhibition of Oxidative Phosphorylation
This compound has been reported to be an inhibitor of oxidative phosphorylation.[1] This process, which occurs in the mitochondria, is the primary source of ATP in aerobic organisms.[17][18][19] By inhibiting oxidative phosphorylation, this compound can disrupt the energy metabolism of cancer cells, which often have high energy demands. This metabolic stress can contribute to the induction of apoptosis.
Anti-inflammatory Mechanism of Action
This compound's anti-inflammatory properties are linked to its ability to inhibit the production of nitric oxide (NO). In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, which can contribute to tissue damage. By inhibiting NO production in lipopolysaccharide (LPS)-activated macrophages, this compound can exert its anti-inflammatory effects.
Quantitative Data
The following table summarizes the available quantitative data for the cytotoxic activity of this compound and related ent-kaurane diterpenoids.
| Compound/Extract | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| This compound | Human Tumor Cell Lines | Cytotoxicity Assay | IC50 | 0.4 - 5.1 | |
| Jungermannenone A | HL-60 | Cytotoxicity Assay | IC50 | 1.3 | [10] |
| Jungermannenone B | HL-60 | Cytotoxicity Assay | IC50 | 5.3 | [10] |
| Jungermannenone C | HL-60 | Cytotoxicity Assay | IC50 | 7.8 | [10] |
| Jungermannenone D | HL-60 | Cytotoxicity Assay | IC50 | 2.7 | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Proposed mechanism of action of this compound.
Figure 2: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20][21][22]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[23]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
After incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.[24][25][26]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Nitric Oxide Production Assay (Griess Assay)
This protocol measures the amount of nitrite (B80452), a stable product of NO, in the cell culture medium of macrophages.[17][27][28][29][30]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[28]
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[28]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.[27]
-
Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Conclusion
This compound, an ent-kaurane diterpenoid, demonstrates significant potential as an antitumor and anti-inflammatory agent. Its mechanism of action is complex, primarily involving the induction of apoptosis in cancer cells through the coordinated activation of intrinsic and extrinsic pathways, the generation of ROS leading to JNK activation, and the inhibition of the pro-survival NF-κB pathway. Additionally, its ability to inhibit oxidative phosphorylation and nitric oxide production contributes to its cytotoxic and anti-inflammatory effects, respectively. Further research is warranted to fully elucidate the intricate molecular targets of this compound and to explore its therapeutic potential in preclinical and clinical settings. The experimental protocols provided in this guide offer a framework for the continued investigation of this promising natural compound.
References
- 1. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. (2010) | Idaira Hueso-Falcón | 55 Citations [scispace.com]
- 3. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Oxidative Phosphorylation | Cell Metabolism | Tocris Bioscience [tocris.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Isodonal: A Technical Guide to its Natural Sourcing, Purity, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodonal, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed methodologies for its isolation and purification, and a comprehensive analysis of its purity. Furthermore, this document elucidates the current understanding of this compound's biological activities and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.
Natural Source of this compound
This compound is primarily isolated from plants belonging to the genus Isodon, a member of the Lamiaceae family. Notably, species such as Isodon wikstroemioides and Isodon japonica have been identified as natural sources of this compound. The concentration of this compound can vary between different Isodon species and is influenced by factors such as the geographical location, season of harvest, and the specific part of the plant used for extraction. While precise quantitative data for this compound yield from Isodon wikstroemioides is not extensively documented in publicly available literature, analysis of other Isodon species provides valuable insights. For instance, a study on an unspecified Isodon species reported the presence of this compound at a concentration of 0.0152% in the plant material.[1][2]
Isolation and Purification of this compound
The isolation and purification of this compound from its natural plant sources involve a multi-step process that leverages the compound's physicochemical properties. While a specific, standardized protocol for this compound is not universally established, methodologies employed for the separation of structurally similar diterpenoids, such as Oridonin from Isodon rubescens, provide a robust framework.
Experimental Protocol: Isolation and Purification
This protocol is adapted from established methods for isolating diterpenoids from Isodon species.
2.1.1. Materials and Reagents:
-
Dried and powdered aerial parts of Isodon species (e.g., Isodon wikstroemioides)
-
Methanol (B129727) (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Chromatography columns
2.1.2. Extraction:
-
The dried and powdered plant material is subjected to exhaustive extraction with methanol, often facilitated by ultrasonication to enhance efficiency.
-
The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane followed by ethyl acetate. This step aims to remove non-polar and highly polar impurities.
-
The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated.
2.1.4. Chromatographic Purification:
-
The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity of the mobile phase gradually increasing.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fractions enriched with this compound are pooled and may require further purification using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of water and acetonitrile.
2.1.5. Final Purification and Characterization:
-
The purified this compound is obtained after removal of the HPLC mobile phase.
-
The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Purity Analysis of this compound
Ensuring the purity of an isolated natural product is critical for its subsequent biological evaluation and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of compounds like this compound.
Experimental Protocol: HPLC Purity Analysis
3.1.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B over time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
3.1.2. Procedure:
-
A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample of isolated this compound is dissolved in the same solvent.
-
Both the standard and sample solutions are filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
The chromatograms are recorded, and the purity of the isolated this compound is calculated based on the area percentage of the main peak relative to the total peak area.
Data Presentation: Purity and Yield
| Parameter | Method | Result | Reference |
| Purity | HPLC-UV | >98% (Typical target) | N/A (Hypothetical) |
| Yield | Gravimetric | 0.0152% (from Isodon sp.) | [1][2] |
Note: The purity value is a typical target for purified natural products for biological testing. The yield is based on a reported value for this compound in an Isodon species, and actual yields will vary.
Biological Activity and Signaling Pathways
Diterpenoids isolated from Isodon species are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. While research specifically on this compound is ongoing, the activities of structurally related compounds provide strong indications of its potential mechanisms of action.
Anti-inflammatory Activity
Compounds from Isodon species have demonstrated anti-inflammatory properties. For example, Nodosin, another diterpenoid from Isodon serra, has been shown to exert its anti-inflammatory effects by inhibiting the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the inflammatory response. It is plausible that this compound may share similar anti-inflammatory mechanisms.
Cytotoxic Activity and Apoptosis Induction
Many natural compounds, including diterpenoids, exhibit cytotoxic effects against cancer cells by inducing apoptosis. This programmed cell death is often mediated through the modulation of complex intracellular signaling pathways. Key pathways that are frequently implicated and may be relevant to this compound's activity include:
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival.[3] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Activation or inhibition of different branches of the MAPK pathway (e.g., ERK, JNK, p38) can lead to apoptotic cell death.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell survival and proliferation. Inhibition of STAT3 signaling is a common mechanism for the anti-cancer effects of natural products.
Signaling Pathways Potentially Modulated by this compound
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols for Biological Activity Assessment
4.4.1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
4.4.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Assay)
-
Reaction Mixture: A reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) is prepared.
-
Treatment: Various concentrations of this compound are added to the reaction mixture.
-
Incubation: The mixture is incubated at room temperature for a specific period.
-
Griess Reagent Addition: Griess reagent is added to the mixture to quantify the amount of nitrite (B80452) formed from the decomposition of sodium nitroprusside.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 546 nm). The percentage of nitric oxide scavenging activity is calculated by comparing the absorbance of the this compound-treated samples to that of the control.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This technical guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and purity analysis, and an exploration of its potential biological activities and underlying molecular mechanisms. The methodologies and information presented here are intended to facilitate further research and development of this compound as a potential therapeutic agent. Further studies are warranted to precisely quantify its yield from various Isodon species, optimize purification protocols, and definitively elucidate its specific molecular targets and signaling pathways.
References
- 1. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Biological Activities of Isodonal Diterpenoids: A Technical Guide for Researchers
An in-depth exploration of the cytotoxic and anti-inflammatory properties of diterpenoids derived from the Isodon genus, detailing their mechanisms of action, quantitative data, and the experimental protocols for their evaluation.
Introduction
Diterpenoids isolated from plants of the Isodon genus, commonly known as Isodonal diterpenoids, represent a diverse and complex class of natural products.[1][2][3][4] Many Isodon species have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, including inflammation and cancer.[2][3][4] Modern phytochemical and pharmacological research has identified the ent-kaurane skeleton as a characteristic structural feature of many of these bioactive compounds.[2][3][4] This guide provides a technical overview of the biological activities of this compound diterpenoids, with a focus on their cytotoxic and anti-inflammatory effects, for researchers, scientists, and professionals in drug development.
Core Biological Activities
This compound diterpenoids exhibit a broad spectrum of biological activities, with cytotoxicity against various cancer cell lines and potent anti-inflammatory effects being the most extensively studied.
Cytotoxic Activity
A significant number of this compound diterpenoids have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. This activity is often attributed to the induction of apoptosis, or programmed cell death, and cell cycle arrest. The cytotoxicity is influenced by the specific chemical structure of the diterpenoid, with the presence of an exo-methylene cyclopentanone (B42830) moiety being identified as important for this activity.[5][6]
Table 1: Cytotoxicity of Selected this compound Diterpenoids (IC50 values in µM)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) | Reference |
| Rabdosin B | Most cytotoxic of 6 tested | - | - | - | - | [5][6] |
| Oridonin | - | - | - | - | - | [5][6] |
| Epinodosin | - | - | - | - | - | [5][6] |
| Rabdosinate | - | - | - | - | - | [5][6] |
| Lasiokaurin | - | - | - | - | - | [5][6] |
| Epinodosinol | Least cytotoxic of 6 tested | - | - | - | - | [5][6] |
| Kongeniod A | 0.47 | - | - | - | - | [7] |
| Kongeniod B | 0.58 | - | - | - | - | [7] |
| Kongeniod C | 1.27 | - | - | - | - | [7] |
| Compound 1 | - | - | - | - | - | [8] |
| Compound 3 | - | 24.7 ± 2.8 | - | - | - | [8] |
| Compound 5 | - | - | 30.7 ± 1.7 | - | - | [8] |
Note: This table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
This compound diterpenoids have also been recognized for their significant anti-inflammatory properties. A primary mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes.
Table 2: Anti-inflammatory Activity of Selected this compound Diterpenoids (IC50 values in µM for NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| Rubescensin B | RAW264.7 | 3.073 | [9] |
| Compound 1 | BV-2 | 15.6 | [10] |
| Compound 9 | BV-2 | 7.3 | [10] |
| Compound 8 | RAW264.7 | 3.05 ± 0.49 | [11] |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound diterpenoids are mediated through their interaction with various cellular signaling pathways.
Apoptosis Induction
A key mechanism for the cytotoxic activity of many this compound diterpenoids is the induction of apoptosis. This process is often initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: General workflow for this compound diterpenoid-induced apoptosis.
Modulation of Key Signaling Pathways
Several critical signaling pathways involved in cell survival, proliferation, and inflammation are modulated by this compound diterpenoids.
-
PI3K/Akt/mTOR Pathway: Oridonin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.[12][13][14][15] This pathway is crucial for cell growth and survival, and its inhibition contributes to the anti-cancer effects of oridonin. Oridonin can function as an ATP-competitive AKT inhibitor and impairs the growth of breast cancer cells with hyperactivation of AKT signaling.[12]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some this compound diterpenoids, such as Rubescensin B, inhibit the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[9]
-
STAT3 Pathway: Eriocalyxin B is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[16] It has been shown to covalently target STAT3, blocking its phosphorylation and activation, which are critical for the survival and proliferation of many cancer cells.[17]
-
VEGFR-2 Signaling: Eriocalyxin B also inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[18][19][20][21][22] It can block VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[18][19][20][21][22]
References
- 1. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pjps.pk [pjps.pk]
- 17. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 18. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Oridonin in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens (also known as Isodon rubescens), has emerged as a promising candidate in oncology research. Its multifaceted anti-tumor activity, demonstrated across a wide range of cancer types, stems from its ability to modulate critical cellular processes including proliferation, apoptosis, cell cycle progression, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of Oridonin's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
Oridonin exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis and cell cycle arrest, and inhibiting cell migration and invasion. These effects are mediated by its influence on several key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
Oridonin is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] This is a critical mechanism for eliminating malignant cells. The apoptotic process triggered by Oridonin involves both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspase cascades (caspase-3, -8, and -9), and cleavage of poly(ADP-ribose) polymerase (PARP).[2][3] Furthermore, Oridonin modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[4]
Cell Cycle Arrest
Oridonin has been shown to halt the progression of the cell cycle in various cancer cell lines, thereby inhibiting their proliferation. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle. This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, Oridonin can upregulate the expression of p21 and p53, which are critical tumor suppressors that regulate cell cycle checkpoints.
Anti-Metastatic and Anti-Angiogenic Effects
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Oridonin has demonstrated the ability to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade. It achieves this by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Additionally, Oridonin has been found to suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by blocking pathways such as the Notch signaling pathway.
Quantitative Data
The cytotoxic and anti-proliferative effects of Oridonin have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Gastric Cancer | AGS | 5.995 ± 0.741 | 24 |
| 2.627 ± 0.324 | 48 | ||
| 1.931 ± 0.156 | 72 | ||
| HGC27 | 14.61 ± 0.600 | 24 | |
| 9.266 ± 0.409 | 48 | ||
| 7.412 ± 0.512 | 72 | ||
| MGC803 | 15.45 ± 0.59 | 24 | |
| 11.06 ± 0.400 | 48 | ||
| 8.809 ± 0.158 | 72 | ||
| Colon Cancer | HCT116 | 23.75 ± 3.07 | 48 |
| HCT8 | 18.64 ± 2.26 | 48 | |
| HT29 | 30.309 | Not Specified | |
| Prostate Cancer | PC-3 | ED50: 1.8 - 7.5 µg/ml | Not Specified |
| DU145 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |
| LNCaP | ED50: 1.8 - 7.5 µg/ml | Not Specified | |
| Breast Cancer | MCF-7 | ED50: 1.8 - 7.5 µg/ml | Not Specified |
| MDA-MB-231 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |
| Lung Cancer | NCI-H520 | ED50: 1.8 - 7.5 µg/ml | Not Specified |
| NCI-H460 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |
| NCI-H1299 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |
| Leukemia | NB4 | ED50: 1.8 - 7.5 µg/ml | Not Specified |
| Glioblastoma | U118 | ED50: 1.8 - 7.5 µg/ml | Not Specified |
| U138 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |
| Osteosarcoma | U2OS | 30 | Not Specified |
| Gastric Carcinoma | SNU-5 | 36.8 | Not Specified |
Data compiled from multiple sources.
Table 2: In Vivo Tumor Growth Inhibition by Oridonin
| Cancer Model | Animal Model | Oridonin Dose | Treatment Duration | Tumor Growth Inhibition |
| Colon Cancer (HCT8 xenograft) | Nude mice | 5 mg/kg | Not Specified | 39.2% |
| 10 mg/kg | 66.7% | |||
| Breast Cancer (4T1 xenograft) | Nude mice | 1 mg/kg | 28 days | 31% (weight), 33% (volume) |
| 5 mg/kg | 84% (weight), 72% (volume) | |||
| Colon Cancer (HCT116 xenograft) | Nude mice | Not Specified | Not Specified | Significant reduction in tumor volume |
Data compiled from multiple sources.
Key Signaling Pathways Modulated by Oridonin
Oridonin's anti-cancer activity is intricately linked to its ability to modulate several critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Oridonin has been shown to inhibit the PI3K/Akt pathway by decreasing the phosphorylation of Akt and its downstream targets. This inhibition contributes to the induction of apoptosis and suppression of cell proliferation.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. Oridonin has been shown to modulate the MAPK pathway, often by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Isodonal and Related Diterpenoids: A Technical Guide for Researchers
Introduction
This technical guide provides an in-depth analysis of the anti-inflammatory properties of diterpenoids isolated from the Isodon genus, with a particular focus on Nodosin and Oridonin, compounds often associated with the broader term "Isodonal." These natural products have demonstrated significant potential in modulating key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific evidence, including quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.
Core Anti-inflammatory Mechanisms
Diterpenoids from Isodon species, notably Nodosin and Oridonin, exert their anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways and mediators of inflammation. The primary mechanisms of action include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes involved in the production of inflammatory mediators.
Furthermore, these compounds have been shown to suppress the production of reactive oxygen species (ROS), which are key signaling molecules and mediators of oxidative stress in inflammation. By mitigating ROS production, Isodon diterpenoids can reduce cellular damage and further amplification of the inflammatory cascade.
Another critical target is the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and the inflammatory response. Oridonin, in particular, has been identified as an inhibitor of the NLRP3 inflammasome, thereby reducing the maturation and secretion of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β).
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Nodosin, Oridonin, and other diterpenoids from Isodon species.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Line | Inducer | Mediator | Concentration | % Inhibition / IC50 | Citation |
| Nodosin | Mouse T lymphocytes | Concanavalin A | IL-2 mRNA | 1.2 µg/mL | ~50% | [1] |
| Oridonin | RAW 264.7 | LPS | NO | IC50: ~2.5-5 µM | Varies by study | [2] |
| Oridonin | RAW 264.7 | LPS | TNF-α | 10 µM | Significant reduction | [3] |
| Oridonin | RAW 264.7 | LPS | IL-6 | 10 µM | Significant reduction | [3] |
| Oridonin | HK-2 cells | LPS | NF-κB nuclear translocation | - | Significant attenuation | [4] |
| Isodon Diterpenoids (compounds 1 & 9) | BV-2 cells | LPS | NO | IC50: 15.6 µM & 7.3 µM | [5] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Assay | Dosage | Effect | Citation |
| Nodosin | Mice | Xylene-induced ear edema | Medium & High doses | Significant reduction in swelling | [1] |
| Nodosin | Mice | Xylene-induced ear edema | - | Decreased serum IL-2 | [1] |
Key Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Isodon diterpenoids are intricately linked to their ability to modulate specific intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Oridonin has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[6].
References
- 1. worldscientific.com [worldscientific.com]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]
- 6. Oridonin Attenuates Thioacetamide-Induced Osteoclastogenesis Through MAPK/NF-κB Pathway and Thioacetamide-Inhibited Osteoblastogenesis Through BMP-2/RUNX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isodonal: A Promising Diterpenoid from Isodon wikstroemioides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodonal, an ent-kaurane diterpenoid isolated from the medicinal plant Isodon wikstroemioides, has emerged as a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound and its related compounds. Drawing upon available scientific literature, this document details the cytotoxic and anti-inflammatory properties of diterpenoids from Isodon species, outlines relevant experimental protocols, and explores the putative mechanism of action involving the inhibition of oxidative phosphorylation. Quantitative data from studies on closely related compounds are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental methodologies and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising natural product.
Discovery and History
The genus Isodon, a member of the Lamiaceae family, has a long history of use in traditional medicine, particularly in East Asia, for the treatment of inflammatory conditions and tumors. Scientific investigation into the chemical constituents of this genus has led to the isolation of a diverse array of diterpenoids, with the ent-kaurane skeleton being a characteristic feature.
Chemical Structure
This compound is classified as an n-pentane diterpene. The core of its structure is the tetracyclic ent-kaurane skeleton, a defining characteristic of many bioactive compounds isolated from Isodon species. The precise substitution pattern of hydroxyl, carbonyl, and other functional groups on this scaffold dictates its specific biological activity. The structural elucidation of this compound and its analogues has been primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with single-crystal X-ray diffraction being used for absolute configuration confirmation of some of these compounds.[1][2]
Biological Activities and Mechanism of Action
Diterpenoids from Isodon wikstroemioides, including compounds structurally related to this compound, have demonstrated significant cytotoxic and anti-inflammatory activities.
Cytotoxic Activity
Numerous ent-kaurane diterpenoids isolated from Isodon wikstroemioides have exhibited potent cytotoxic effects against a panel of human tumor cell lines. These compounds have been shown to induce apoptosis in cancer cells. The primary mechanism of action is believed to be the inhibition of oxidative phosphorylation.
Inhibition of Oxidative Phosphorylation:
Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process takes place in the mitochondria and involves the electron transport chain (ETC) and ATP synthase. Inhibition of this pathway leads to a depletion of cellular ATP, triggering an energy crisis and subsequently, apoptotic cell death. While the precise molecular target of this compound within the oxidative phosphorylation machinery has not been definitively identified, it is hypothesized to interfere with the function of the protein complexes of the ETC or directly inhibit ATP synthase.
A proposed mechanism for this compound-induced cytotoxicity is depicted in the following signaling pathway:
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Anti-inflammatory Activity
In addition to their cytotoxic effects, diterpenoids from Isodon wikstroemioides have been shown to possess anti-inflammatory properties. A key mechanism in this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. Overproduction of NO is a hallmark of inflammatory processes.
The anti-inflammatory signaling pathway is illustrated below:
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodonal and its related ent-kaurane diterpenoids, such as the extensively studied Oridonin, represent a promising class of natural products with significant therapeutic potential, particularly in oncology. These compounds, primarily isolated from plants of the Isodon genus, have demonstrated a wide range of biological activities, including potent cytotoxic, anti-inflammatory, and anti-tumor effects. This technical guide provides an in-depth overview of the core biological activities of this compound and its analogs, with a focus on their mechanisms of action involving the induction of apoptosis and modulation of key cellular signaling pathways. Detailed experimental protocols for the evaluation of these compounds are provided, alongside a quantitative summary of their biological efficacy. Furthermore, this guide includes visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions and to aid in the design of future research and drug development initiatives.
Introduction
The quest for novel therapeutic agents from natural sources has led to the identification of a vast array of bioactive molecules. Among these, the ent-kaurane diterpenoids have emerged as a particularly interesting class of compounds due to their complex chemical structures and diverse pharmacological activities. This compound, a prominent member of this family, is a diterpenoid compound that can be isolated from the leaves of Isodon wikstroemioides. It has garnered attention for its potential cytotoxic, anti-tumor, and anti-inflammatory properties.
Structurally similar to this compound is Oridonin, another ent-kaurane diterpenoid isolated from Rabdosia rubescens. Oridonin has been the subject of extensive research and serves as a valuable proxy for understanding the broader therapeutic potential of this compound class. This guide will leverage the wealth of data available for Oridonin to infer and describe the likely activities and mechanisms of this compound and its isoforms.
The term "isoform" is typically used to describe different forms of a protein encoded by the same gene. In the context of small molecules like this compound, it is more likely that the user is referring to chemical analogs, derivatives, or closely related natural compounds. This document will, therefore, discuss this compound and its related compounds, with a significant focus on Oridonin as a well-characterized exemplar.
This guide is intended to be a comprehensive resource for researchers and drug development professionals, providing not only a summary of the existing knowledge but also detailed practical guidance for future investigations into this promising class of natural products.
Biological Activities and Mechanisms of Action
This compound and its analogs exert their biological effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) in cancer cells and modulating key signaling pathways that regulate cell survival, proliferation, and inflammation.
Cytotoxicity and Apoptosis Induction
A hallmark of this compound and related compounds is their ability to induce apoptosis in a variety of cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells. The apoptotic cascade is a complex process involving a series of molecular events that can be broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Evidence suggests that ent-kaurane diterpenoids can activate both pathways.
Key molecular events in this compound-induced apoptosis include:
-
Alteration of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. This compound and its analogs have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.
-
Activation of Caspases: Caspases are a family of cysteine proteases that execute the final stages of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a definitive indicator of apoptosis.
Modulation of Cellular Signaling Pathways
Beyond direct apoptosis induction, this compound and its analogs modulate several key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound and its analogs have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and reducing inflammation.[1] Inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38.[2] Depending on the cellular context, activation of different MAPK pathways can have opposing effects on cell survival. Some studies suggest that this compound-related compounds can activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway.[3]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the cytotoxic activity of Oridonin, a close analog of this compound, against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.
Table 1: In Vitro Cytotoxicity of Oridonin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | [4] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | [4] |
| L929 | Murine Fibrosarcoma | ~40-80 | 24 | [5] |
| H1688 | Human Small Cell Lung Cancer | 2.5, 5, 10, 20, 40 (Concentrations Used) | 24 and 48 | [6] |
| B16 | Murine Melanoma | >25 (for Oridonin) | Not Specified | [7] |
Table 2: Synergistic Cytotoxic Effects of Oridonin with Doxorubicin (B1662922) in Osteosarcoma Cells
| Cell Line | Treatment | Cell Viability (%) | Reference |
| Saos-2 | Control | 100 | [8] |
| Saos-2 | Doxorubicin (0.1-10 µM) | Dose-dependent decrease | [8] |
| Saos-2 | Oridonin (10-40 µM) | Dose-dependent decrease | [8] |
| Saos-2 | Doxorubicin + Oridonin | Synergistic decrease | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its related compounds.
Isolation of this compound from Isodon wikstroemioides
Objective: To extract and purify this compound from its natural plant source.
Materials:
-
Dried leaves of Isodon wikstroemioides
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for elution (e.g., hexane (B92381), ethyl acetate (B1210297) gradients)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Extraction:
-
Grind the dried leaves of Isodon wikstroemioides to a fine powder.
-
Macerate the powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition it successively with chloroform.
-
Collect the chloroform fraction, which is expected to contain the diterpenoids.
-
Evaporate the chloroform to dryness to obtain the crude chloroform extract.
-
-
Chromatographic Purification:
-
Subject the crude chloroform extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (visualized under UV light after staining with an appropriate reagent).
-
Perform further purification steps, such as recrystallization or preparative HPLC, to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Apoptosis Markers (Bcl-2 and Cleaved Caspase-3)
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control (β-actin). An increase in cleaved caspase-3 and a decrease in Bcl-2 expression would be indicative of apoptosis induction.[5][12]
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., dissolved in a vehicle like corn oil or a solution with DMSO and PEG)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[13]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each group.
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound/Oridonin.
Caption: Modulation of MAPK signaling pathways by this compound/Oridonin.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound and its related ent-kaurane diterpenoids, particularly the well-studied analog Oridonin, exhibit significant potential as anti-cancer and anti-inflammatory agents. Their multifaceted mechanism of action, which includes the induction of apoptosis and the modulation of critical cellular signaling pathways such as NF-κB and MAPK, makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their biological activities, quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of their molecular interactions. It is hoped that this resource will serve as a valuable tool for researchers and scientists in the field, facilitating further investigation into this promising class of natural products and accelerating their translation into novel therapeutics. Future research should focus on elucidating the specific activities of different this compound isoforms and derivatives to optimize their therapeutic index and advance them towards clinical applications.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK signaling pathway | Abcam [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 7. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin enhances antitumor effects of doxorubicin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. syngeneintl.com [syngeneintl.com]
Isodonal (Oridonin): A Technical Guide to its Therapeutic Potential
December 2025
Abstract
Isodonal, more commonly known as Oridonin, is a bioactive ent-kaurane diterpenoid predominantly isolated from the medicinal herb Rabdosia rubescens.[1] For centuries, this plant has been a staple in traditional Chinese medicine for treating various ailments, including inflammation and cancer.[2][3] Modern scientific investigation has begun to unravel the molecular mechanisms underpinning Oridonin's diverse pharmacological activities, revealing its potential as a multi-targeted therapeutic agent. This technical guide provides an in-depth overview of the current preclinical and emerging clinical data on the therapeutic applications of Oridonin, with a primary focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data from numerous studies, and visualizations of implicated signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Anti-Cancer Therapeutic Potential
Oridonin has demonstrated broad-spectrum anti-cancer activity across a multitude of cancer types, including but not limited to gastric, breast, leukemia, oral, and esophageal cancers.[4] Its primary anti-neoplastic mechanisms involve the induction of apoptosis and autophagy, inhibition of cell proliferation and metastasis, and the reversal of drug resistance.[4]
Quantitative Data: In Vitro Cytotoxicity and In Vivo Efficacy
The cytotoxic effects of Oridonin have been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in Table 1. Furthermore, its anti-tumor efficacy in vivo has been demonstrated in several xenograft models, with key findings presented in Table 2.
Table 1: In Vitro Cytotoxicity of Oridonin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | |
| AGS | Gastric Cancer | 2.627 ± 0.324 | 48 | |
| AGS | Gastric Cancer | 1.931 ± 0.156 | 72 | |
| HGC-27 | Gastric Cancer | 14.61 ± 0.600 | 24 | |
| HGC-27 | Gastric Cancer | 9.266 ± 0.409 | 48 | |
| HGC-27 | Gastric Cancer | 7.412 ± 0.512 | 72 | |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | |
| MGC803 | Gastric Cancer | 11.06 ± 0.400 | 48 | |
| MGC803 | Gastric Cancer | 8.809 ± 0.158 | 72 | |
| K562 | Leukemia | 12.85 | 36 | |
| K562 (Nanosuspension) | Leukemia | 8.11 | 36 | |
| L929 | Fibrosarcoma | ~65.8 | 24 | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | |
| SMMC-7721 | Hepatocellular Carcinoma | 1.62 (Derivative 6a) | - | |
| Hela | Cervical Carcinoma | 3.65 (Derivative 6c) | - | |
| A549 | Lung Cancer | 3.22 (Derivative 6f) | - | |
| SNU-5 | Gastric Cancer | 36.8 | - | |
| HCT-116 | Colon Cancer | 6.84 | - | |
| PC-3 | Prostate Cancer | 13.9 | - | |
| MCF-7 | Breast Cancer | 17.9 | - | |
| MDA-MB-231 | Breast Cancer | 29.40 | - |
Table 2: In Vivo Anti-Tumor Efficacy of Oridonin in Xenograft Models
| Xenograft Model | Treatment and Dosage | Tumor Inhibition Rate (%) | Reference |
| Sarcoma-180 Solid Tumors | 20 mg/kg (Nanosuspension) | 60.23 | |
| Sarcoma-180 Solid Tumors | 20 mg/kg (Solution) | 42.49 | |
| HCT-116 Colon Cancer | 25 mg/kg/day (Derivative 5) | 85.82 | |
| HCT-116 Colon Cancer | Oridonin | 58.61 | |
| H22 Liver Tumor | - (Derivative 2) | 64.9 | |
| B16 Melanoma | - (Derivative 2) | 69.9 | |
| t(8;21) AML | 2.5-15 mg/kg | Prolonged survival by 21.7-43.5% | |
| Kasumi-1 Subcutaneous | 7.5 and 15 mg/kg | Significant tumor growth inhibition | |
| 4T1 Breast Cancer | 5 mg/kg | 72% reduction in tumor volume | |
| Bladder Cancer T24 | 10 mg/kg/d | Significant tumor growth suppression |
Key Signaling Pathways in Anti-Cancer Activity
Oridonin exerts its anti-cancer effects by modulating a complex network of signaling pathways. Key pathways identified include the PI3K/Akt, MAPK, NF-κB, and p53 pathways.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HGC-27, PC-3) in a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Oridonin Treatment: Treat the cells with various concentrations of Oridonin (e.g., 0, 1.25, 2.5, 5, 10 µg/mL) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 4 x 10^7 Kasumi-1 cells) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm³).
-
Randomization and Treatment: Randomly assign mice to control and treatment groups. Administer Oridonin (e.g., 7.5 and 15 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Tumor Measurement: Measure tumor volume every few days using calipers (Volume = length x width² x 0.5).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor inhibition rate and assess statistical significance between groups.
Anti-Inflammatory Therapeutic Potential
Oridonin exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB pathway and the NLRP3 inflammasome.
Quantitative Data: Inhibition of Inflammatory Mediators
Table 3: Anti-Inflammatory Activity of Oridonin
| Model System | Mediator | Treatment | Result | Reference |
| LPS-induced RAW264.7 cells | TNF-α, IL-1β, IL-6 mRNA | 5, 15, 30 µg/mL Oridonin | Dose-dependent decrease | |
| LPS-induced ALI mice | TNF-α, IL-1β, IL-6 in serum | Oridonin | Decreased concentration |
Key Signaling Pathways in Anti-Inflammatory Activity
Experimental Protocol: In Vitro Anti-Inflammatory Assay
Protocol (LPS-induced RAW264.7 cells):
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 2 x 10^4 cells/mL.
-
Pre-treatment: Pre-treat the cells with various concentrations of Oridonin (e.g., 5, 15, 30 µg/mL) for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 3 hours for qPCR, 24 hours for cytokine protein measurement).
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) or lyse the cells for RNA extraction (qPCR) or protein analysis (Western blot).
-
Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) or the expression/phosphorylation of key signaling proteins (e.g., NF-κB p65).
Neuroprotective Therapeutic Potential
Emerging evidence suggests that Oridonin possesses neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and brain injury. Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory activities, as well as its ability to improve mitochondrial function.
Key Mechanisms in Neuroprotection
Oridonin has been shown to exert neuroprotective effects in cellular and animal models of neurological disorders. For instance, in PC12 and N2a cells, it can rescue insulin (B600854) resistance, reduce autophagosome formation, and prevent synaptic loss. In a mouse model of Alzheimer's disease, Oridonin was found to rescue synaptic loss induced by Aβ1–42 and promote mitochondrial activity. Furthermore, in a traumatic brain injury model, Oridonin improved motor and cognitive function, reduced cerebral edema, and suppressed the production of reactive oxygen species.
Experimental Protocol: In Vitro Neuroprotection Assay
Protocol (Oxidative Stress in PC12 cells):
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with Oridonin at various concentrations for a specified time.
-
Induction of Injury: Induce oxidative stress by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).
-
Viability Assessment: Assess cell viability using the MTT assay.
-
Mechanistic Studies: To investigate the underlying mechanisms, measure markers of oxidative stress (e.g., ROS levels), mitochondrial function (e.g., mitochondrial membrane potential), and the expression of neuroprotective signaling proteins (e.g., Nrf2).
Clinical Development
While the majority of research on Oridonin is preclinical, a water-soluble derivative, HAO472, has entered a Phase I clinical trial for the treatment of acute myelogenous leukemia (AML). This marks a significant step towards the clinical translation of Oridonin-based therapeutics. The development of such derivatives aims to overcome the challenges associated with Oridonin's poor water solubility and bioavailability.
Conclusion
This compound (Oridonin) is a promising natural product with a wide range of therapeutic applications. Its potent anti-cancer, anti-inflammatory, and neuroprotective activities, supported by a growing body of preclinical evidence, highlight its potential as a lead compound for the development of novel therapies. The diverse molecular targets and signaling pathways modulated by Oridonin underscore its multi-faceted mechanism of action. Future research should focus on further elucidating its precise molecular targets, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and advancing its clinical evaluation in various disease contexts. The progression of Oridonin derivatives into clinical trials is a promising indication of its potential to transition from a traditional remedy to a modern therapeutic agent.
References
- 1. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cytotoxic Effects of Oridonin in Breast Cancer Cell Lines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note on Compound Selection: Due to the limited availability of published data for Isodonal, this document focuses on the closely related and extensively studied ent-kaurane diterpenoid, Oridonin (B1677485). Both compounds are derived from plants of the Isodon (formerly Rabdosia) genus and share structural similarities. The data presented for Oridonin serves as a comprehensive example of the anti-cancer properties of this class of natural compounds in breast cancer models.
Introduction
Oridonin is a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens. It has garnered significant attention in oncological research for its potent anti-proliferative, pro-apoptotic, and anti-metastatic activities across a spectrum of cancer types. In breast cancer, Oridonin has been shown to impede tumor growth by modulating critical cellular signaling pathways. This document provides a detailed overview of the cytotoxic effects of Oridonin on various breast cancer cell lines, standardized protocols for determining its half-maximal inhibitory concentration (IC50), and a summary of its mechanisms of action.
Quantitative Data Summary: IC50 Values of Oridonin
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The cytotoxic effects of Oridonin have been evaluated in several breast cancer cell lines, with results varying based on the cell line's molecular subtype, incubation time, and the specific assay used.
| Cell Line | Molecular Subtype | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| MCF-7 | Luminal A (ER+, PR+/-, HER2-) | 24 | 8.38 | ~23.0 | [1] |
| 48 | 3.48 | ~9.5 | [1] | ||
| 72 | 2.50 | ~6.8 | [1] | ||
| 48 | - | 78.3 | [2] | ||
| 72 | - | 31.62 | [2] | ||
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 24 | 4.55 | ~12.5 | [1] |
| 48 | 1.14 | ~3.1 | [1] | ||
| 72 | 0.35 | ~1.0 | [1] | ||
| 4T1 | Murine Triple-Negative | 24 | 3.53 | ~9.7 | [1] |
| 48 | 1.66 | ~4.6 | [1] | ||
| 72 | 0.95 | ~2.6 | [1] |
¹Calculated based on the molecular weight of Oridonin (~364.4 g/mol ). Note that direct µM values from literature are prioritized when available.
Experimental Protocols
The determination of IC50 values is a fundamental step in the evaluation of a potential therapeutic agent. The Cell Counting Kit-8 (CCK-8) and MTT assays are two of the most common colorimetric methods used for this purpose.
Protocol for IC50 Determination using CCK-8 Assay
This protocol is adapted from methodologies used in studies on Oridonin's effects on breast cancer cells[1].
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Oridonin stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine cell density and viability.
-
Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of complete medium[1].
-
Incubate the plates for 12-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Oridonin in complete culture medium from the DMSO stock solution. A typical concentration range for Oridonin is 0.5 to 16 µg/mL[1].
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Oridonin.
-
Include wells for "vehicle control" (cells treated with medium containing the same concentration of DMSO as the drug-treated wells) and "blank" (medium only).
-
Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of CCK-8 solution to each well[1].
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent viability against the logarithm of the Oridonin concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC50 value.
-
Visualization of Methodologies and Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Oridonin using a CCK-8 assay.
Simplified Signaling Pathway: Oridonin's Effect on PI3K/AKT/mTOR
Oridonin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in breast cancer and plays a crucial role in cell proliferation, survival, and growth[3][4].
Caption: Oridonin inhibits the PI3K/AKT/mTOR pathway by targeting AKT.
Mechanism of Action in Breast Cancer
Beyond its direct cytotoxic effects, Oridonin influences several key signaling pathways that are often dysregulated in breast cancer:
-
PI3K/AKT/mTOR Pathway: Oridonin has been shown to suppress the phosphorylation of AKT, a central kinase in this pathway. This leads to the downstream inhibition of mTOR, a master regulator of cell growth and proliferation[3][4]. This mechanism is particularly relevant in breast cancers with hyperactivation of AKT signaling.
-
Notch Signaling Pathway: Research indicates that Oridonin can inhibit the Notch signaling pathway. It has been observed to decrease the expression of Notch receptors (Notch 1-4) in breast cancer cells. The Notch pathway is critical for cell-cell communication and is implicated in tumor angiogenesis and metastasis. By blocking this pathway, Oridonin can induce apoptosis and inhibit the invasive properties of breast cancer cells[5].
-
Cell Cycle Arrest: Oridonin can induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. Studies have shown that it can cause arrest at the S phase or G2/M phase by affecting the expression of key cell cycle regulatory proteins like p53, CDK2, and p21[2][3].
-
Induction of Apoptosis: A primary mechanism of Oridonin's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is often a consequence of its effects on the signaling pathways mentioned above.
Conclusion
Oridonin demonstrates significant cytotoxic and anti-proliferative effects against a range of breast cancer cell lines, including those representing different molecular subtypes. Its multi-targeted mechanism of action, particularly its ability to inhibit key oncogenic signaling pathways like PI3K/AKT/mTOR and Notch, makes it a promising candidate for further investigation in breast cancer therapy. The protocols and data presented here provide a foundational framework for researchers to explore the therapeutic potential of Oridonin and similar natural compounds.
References
- 1. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isodonal in MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Isodonal, a natural bioactive compound, in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess its effects on cell viability. This document includes a comprehensive experimental protocol, a summary of quantitative data from various cancer cell lines, and diagrams illustrating the experimental workflow and the key signaling pathways modulated by this compound.
Data Presentation
The cytotoxic effects of Oridonin, a closely related and extensively studied diterpenoid from the Isodon species, have been evaluated across various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values demonstrate a dose- and time-dependent inhibitory effect on cell viability.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | Lung Carcinoma | 43.8 | 27.4 | 18.2 |
| HeLa | Cervical Cancer | 25.3 | 18.5 | 13.6 |
| MCF-7 | Breast Cancer | 35.2 | 21.7 | 15.8 |
| HepG2 | Hepatocellular Carcinoma | 30.6 | 22.1 | 16.5 |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials
-
This compound (or Oridonin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Selected human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol for MTT Assay with this compound
-
Cell Seeding:
-
Culture the desired cancer cell line in T-75 flasks with complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is above 95%.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control group (medium with 0.1% DMSO) and a blank control group (medium only, no cells).
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Visualizations
Oridonin (Isodonal) as a Potent Anti-Inflammatory Agent: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Oridonin (B1677485), also known as Isodonal, in treating inflammatory diseases. The information compiled from various preclinical studies showcases its efficacy in animal models of arthritis, colitis, and acute lung injury. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug development.
I. Summary of Oridonin's Anti-Inflammatory Efficacy
Oridonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-inflammatory, anti-tumor, and anti-bacterial properties[1][2]. Preclinical studies have established its ability to ameliorate inflammatory conditions by modulating key signaling pathways, including NF-κB, MAPK, and JAK-STAT[3][4][5].
Quantitative Data from Animal Studies
The following tables summarize the quantitative outcomes of Oridonin treatment in various animal models of inflammation.
Table 1: Efficacy of Oridonin in a Mouse Model of Ulcerative Colitis
| Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference(s) |
| Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis in BALB/c mice | Low-dose Oridonin (Ori-L) and High-dose Oridonin (Ori-H) administered after UC induction. | Colon length, colonic injury (H&E staining), MPO activity, inflammatory cytokine levels (ELISA), intestinal mucosal cell apoptosis (TUNEL assay). | Oridonin ameliorated clinical symptoms and pathological lesions, protected the integrity of the colonic mucosal barrier, reduced inflammatory responses and oxidative stress, and inhibited intestinal mucosal cell apoptosis. | [1][2] |
| Trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice | Oridonin administration. | Colonic interferon-γ/interleukin-17 secretion, splenic Th1/Th17 cells, effector memory CD4(+) T cells. | Oridonin attenuated colitis by reducing pro-inflammatory cytokine secretion and decreasing the population of pathogenic T cells. | [6] |
Table 2: Efficacy of Oridonin in a Mouse Model of Acute Lung Injury
| Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference(s) |
| Lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice | Oridonin treatment. | Lung histopathology, myeloperoxidase (MPO) activity, lung wet/dry (W/D) ratio, pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α). | Oridonin significantly improved histological changes in lung tissues, decreased MPO activity and lung W/D ratio, and reduced the concentration of pro-inflammatory cytokines in the serum. | [7] |
| Hyperoxia-induced lung injury in mice | Post-exposure treatment with Oridonin. | Lung pathology, lung edema, malondialdehyde (MDA), TNF-α, glutathione (B108866) (GSH), IL-10. | Oridonin ameliorated lung pathology, attenuated lung edema, reduced oxidative stress markers, and increased anti-inflammatory cytokine levels. | [8] |
Table 3: Efficacy of Oridonin in a Mouse Model of Arthritis
| Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference(s) |
| Gouty arthritis mouse model | Oridonin treatment. | Inhibition of NLRP3 inflammasome activation. | Oridonin demonstrated therapeutic effects by inhibiting NLRP3 activation. | [9] |
| Rheumatoid Arthritis (in vitro model using RA-FLS) | Oridonin treatment of IL-1β-exposed RA fibroblast-like synoviocytes (RA-FLS). | Cell proliferation, apoptosis, phosphorylation of ERK1/2 and JNK. | Oridonin inhibited cell proliferation, induced apoptosis, and decreased the phosphorylation of key MAPK pathway components. | [5] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
A. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To induce ulcerative colitis in mice to evaluate the therapeutic efficacy of Oridonin.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Oridonin (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory animal diet and water
-
Equipment for oral gavage
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
-
ELISA kits for MPO, TNF-α, IL-1β, IL-6
-
TUNEL assay kit
Procedure:
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 7 consecutive days. Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool.
-
Oridonin Treatment: Following the 7-day DSS induction period, divide the mice into treatment groups:
-
Control group (no DSS, vehicle treatment)
-
DSS group (DSS induction, vehicle treatment)
-
DSS + Low-dose Oridonin group
-
DSS + High-dose Oridonin group Administer Oridonin or vehicle daily via oral gavage for a specified period (e.g., 7-14 days).
-
-
Sample Collection and Analysis: At the end of the treatment period, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect a section of the distal colon for histological analysis. Fix in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the tissue for inflammation severity, ulceration, and crypt damage.
-
Homogenize a separate section of the colon for biochemical analysis. Measure Myeloperoxidase (MPO) activity and the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Perform a TUNEL assay on colon tissue sections to quantify apoptosis.
-
B. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
Objective: To induce acute lung injury in mice to assess the anti-inflammatory effects of Oridonin.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Oridonin (dissolved in a suitable vehicle)
-
Equipment for intratracheal instillation or intranasal administration
-
Reagents for bronchoalveolar lavage (BAL)
-
Histology equipment and reagents
-
ELISA kits for inflammatory cytokines
Procedure:
-
Induction of Lung Injury: Anesthetize the mice and induce acute lung injury by intratracheal instillation or intranasal administration of LPS (e.g., 5 mg/kg).
-
Oridonin Treatment: Administer Oridonin (e.g., intraperitoneally or orally) at a specified time point relative to LPS administration (e.g., 1 hour before or after).
-
Sample Collection and Analysis (e.g., 24 hours post-LPS):
-
Euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of sterile saline into the lungs. Centrifuge the BAL fluid and collect the supernatant for cytokine analysis and the cell pellet for total and differential cell counts.
-
Excise the lungs. Use one lung for determining the wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Fix the other lung in 10% buffered formalin for histological examination (H&E staining) to assess inflammation, alveolar damage, and edema.
-
Homogenize lung tissue to measure MPO activity and cytokine levels.
-
III. Molecular Mechanisms of Oridonin
Oridonin exerts its anti-inflammatory effects by targeting multiple intracellular signaling pathways that are crucial for the inflammatory response.
A. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Oridonin has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6[3][6][10].
Caption: Oridonin inhibits the NF-κB signaling pathway.
B. Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Activation of these pathways by inflammatory stimuli leads to the production of pro-inflammatory mediators. Oridonin has been demonstrated to suppress the phosphorylation of ERK1/2 and JNK, thereby inhibiting downstream inflammatory responses[5].
Caption: Oridonin modulates the MAPK signaling pathway.
C. Regulation of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression, including that of inflammatory mediators. Oridonin has been shown to repress the JAK2/STAT3 signaling pathway, suggesting another mechanism for its anti-inflammatory and anti-cancer effects[4].
Caption: Oridonin regulates the JAK-STAT signaling pathway.
IV. Conclusion
Oridonin (this compound) demonstrates significant therapeutic potential as a multi-targeting anti-inflammatory agent. Its efficacy in diverse animal models of inflammation, coupled with its well-characterized mechanisms of action involving the inhibition of key pro-inflammatory signaling pathways, makes it a compelling candidate for further drug development. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic utility of this promising natural compound.
References
- 1. Oridonin attenuates dextran sulfate sodium‑induced ulcerative colitis in mice via the Sirt1/NF‑κB/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Inhibits Cell Proliferation and Induces Apoptosis in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin's therapeutic effect: suppressing Th1/Th17 simultaneously in a mouse model of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 9. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isodona Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodonal is a diterpenoid compound isolated from plants of the Isodon genus, which has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and cytotoxic activities.[1][2] Proper preparation of stock solutions is a critical first step for in vitro and in vivo studies to ensure accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for experimental use. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
A summary of the key quantitative data for this compound and DMSO is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| This compound | ||
| Molecular Weight | 404.45 g/mol | [1][2] |
| Chemical Formula | C₂₂H₂₈O₇ | [1] |
| Recommended Storage (Powder) | Short-term: 0°C; Long-term: -20°C (desiccated) | |
| Dimethyl Sulfoxide (DMSO) | ||
| Molecular Weight | 78.13 g/mol | |
| Density | ~1.10 g/mL | |
| Purity for Cell Culture | ≥99.9% | |
| Recommended Storage (Liquid) | Room temperature, protected from moisture | |
| This compound in DMSO Stock Solution | ||
| Recommended Storage | Short-term (1 month): -20°C; Long-term (6 months): -80°C | |
| Final DMSO concentration in media | <0.5% (ideally <0.1%) to avoid cytotoxicity |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your specific experimental requirements.
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile 1.5 mL or 2 mL microcentrifuge tube on the balance and tare.
-
-
Weighing this compound:
-
Carefully weigh out 4.045 mg of this compound powder into the tared microcentrifuge tube.
-
Calculation: Molecular Weight (404.45 g/mol ) x Molar Concentration (0.010 mol/L) x Volume (0.001 L) = 0.004045 g = 4.045 mg.
-
-
-
Adding DMSO:
-
Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure that all of the this compound has completely dissolved and no particulates are visible.
-
If the compound does not readily dissolve, brief sonication in a water bath (5-10 minutes) may be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer.
-
Crucially, ensure the final concentration of DMSO in the working solution is below 0.5%, and ideally below 0.1%, to prevent solvent-induced cytotoxicity. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media), which results in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on your experimental system.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway Diagrams
This compound's anti-tumor and anti-inflammatory effects are likely mediated through the modulation of key signaling pathways. While the precise molecular targets of this compound are still under investigation, its known biological activities suggest an interaction with pathways such as the NF-κB and apoptosis cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Caption: Overview of the canonical NF-κB signaling pathway.
Intrinsic Apoptosis Signaling Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is critical for eliminating damaged or cancerous cells. Cellular stress leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane, releasing cytochrome c. This triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in cell death.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
References
Application Notes and Protocols for Oridonin (Isodonal) in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following document provides detailed application notes and protocols for the use of Oridonin (B1677485), a diterpenoid compound sometimes referred to as Isodonal, in preclinical in vivo mouse studies. Oridonin has garnered significant interest for its anti-tumor properties, which are attributed to its modulation of various critical signaling pathways. These notes summarize effective dosages, administration routes, and experimental protocols derived from published research, and present key signaling pathways visually to aid in experimental design and data interpretation.
Quantitative Data Summary: Oridonin Dosage in Mouse Models
The effective dosage of Oridonin can vary depending on the tumor model, mouse strain, and administration route. The following tables summarize dosages and their effects as reported in various studies.
Table 1: Oridonin Dosage in Xenograft and Syngeneic Mouse Models
| Cancer Model | Mouse Strain | Administration Route & Schedule | Dose (mg/kg) | Reported Outcome | Reference |
| Pancreatic Cancer (BxPC-3) | BALB/c nude mice | In vivo | 10 | Inhibited migration | [1] |
| Lung Cancer (H1688) | BALB/c nude mice | Not specified | Not specified | Confirmed anti-lung cancer effect | [1] |
| Breast Cancer | Not specified | Daily | 25 | 74.1% tumor weight reduction | [2] |
| Colon Cancer (HCT-116) | Xenograft model | Daily | 25 | 85.82% tumor weight reduction | [2] |
| Liver Tumor (H22) | Not specified | Not specified | Not specified | 64.9% tumor inhibitory ratio | [2] |
| Melanoma (B16) | Not specified | Not specified | Not specified | 69.9% tumor inhibitory ratio | |
| Sarcoma-180 | Not specified | Injection | 20 | 60.23% tumor inhibition rate (nanosuspension) | |
| Breast Cancer (4T1) | Not specified | Not specified | 2.5, 5, 10 | Suppressed tumor growth and progression | |
| Hepatocellular Carcinoma (HepG2) | Mice | Daily | 15 (as F-LMB-ORI) | 89.4% tumor inhibition rate |
Key Signaling Pathways Modulated by Oridonin
Oridonin exerts its anticancer effects by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. Oridonin has been shown to induce apoptosis and cell cycle arrest by inhibiting this pathway.
Caption: Oridonin inhibits the PI3K/Akt/mTOR pathway.
TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is involved in cell differentiation and metastasis. Oridonin can inhibit this pathway, thereby reducing cancer cell migration and invasion.
Caption: Oridonin inhibits the TGF-β/Smad metastatic pathway.
Experimental Protocols
This section provides a generalized protocol for an in vivo efficacy study of Oridonin in a mouse xenograft model. This protocol should be adapted based on the specific cell line, mouse strain, and research question.
Objective
To evaluate the anti-tumor efficacy of Oridonin in a subcutaneous xenograft mouse model.
Materials
-
Animals: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old.
-
Cells: Cancer cell line of interest (e.g., HCT-116 colon cancer).
-
Oridonin: Purity >98%.
-
Vehicle: Appropriate solvent for Oridonin (e.g., DMSO, PEG300, saline).
-
Reagents: Matrigel (optional), cell culture medium, PBS.
-
Equipment: Calipers, animal balance, sterile syringes and needles.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Detailed Methodology
-
Animal Acclimatization & Housing:
-
House mice in a pathogen-free facility under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Provide ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 2-5 x 10⁷ cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take-rate.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Oridonin 25 mg/kg). Ensure the average tumor volume is similar across all groups.
-
-
Drug Preparation and Administration:
-
Prepare Oridonin fresh daily. A common vehicle formulation is 50% DMSO, 40% PEG300, and 10% ethanol (B145695) for oral administration. For intraperitoneal (i.p.) injection, Oridonin can be dissolved in DMSO and then diluted with saline.
-
Administer Oridonin or vehicle to the respective groups based on the planned schedule (e.g., daily) and route (e.g., oral gavage, i.p. injection). Doses of 10-25 mg/kg are commonly reported.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any signs of toxicity (e.g., >20% body weight loss, lethargy, ruffled fur).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
At the endpoint, euthanize mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blot).
-
Disclaimer: These protocols and notes are intended as a guide. Researchers must adhere to their institution's specific animal care and use guidelines (IACUC) and optimize protocols for their specific experimental context. The toxicity profile of Oridonin should be carefully evaluated, as some studies have noted potential cytotoxicity in hepatic tissue at certain doses.
References
Application Notes and Protocols for Western Blot Analysis Following Isodonal Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Isodonal, a potent bioactive compound, on cellular signaling pathways. The protocols outlined below are designed to ensure robust and reproducible results for the quantitative analysis of protein expression changes induced by this compound treatment.
Introduction
This compound and its related compounds, such as Oridonin and Isoalantolactone, are natural products that have garnered significant interest in drug development due to their anti-inflammatory and anti-cancer properties.[1][2][3] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and inflammatory signaling cascades.[1][4]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the dose-dependent effects of this compound-related compounds on the expression of key regulatory proteins, as determined by Western blot analysis. Densitometry is used to quantify the intensity of the bands, providing a relative measure of protein abundance.
Table 1: Effect of Isoalantolactone on Cell Cycle and Apoptotic Regulators in SK-MES-1 Lung Squamous Carcinoma Cells
| Target Protein | Treatment Concentration (µM) | Fold Change vs. Control (Mean ± SD) |
| p27 | 20 | Increased |
| 40 | Further Increased | |
| pRb | 20 | Increased |
| 40 | Further Increased | |
| p53 | 20 | Increased |
| 40 | Further Increased | |
| Bax | 20 | Increased |
| 40 | Further Increased | |
| Bcl-2 | 20 | Decreased |
| 40 | Further Decreased | |
| Procaspase-3 | 20 | Decreased |
| 40 | Further Decreased | |
| PARP | 20 | Cleavage Observed |
| 40 | Increased Cleavage |
Table 2: Effect of an Oridonin Analog (Compound 14) on Apoptotic Markers in MDA-MB-231 Breast Cancer Cells
| Target Protein | Treatment Concentration (µM) | Effect on Protein Level |
| Bcl-2 | 0.25 - 1.0 | Dose-dependent down-regulation |
| Bax | 0.25 - 1.0 | Dose-dependent up-regulation |
| NF-κB (p65) | 10 - 30 (Oridonin) | Down-regulation |
| PARP (116 kDa) | 10 - 30 (Oridonin) | Down-regulation |
| Cleaved PARP (25 kDa) | 10 - 30 (Oridonin) | Up-regulation |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reliable and reproducible Western blot data.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates or 10 cm diameter dishes and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (or related compounds) for the specified duration. Include a vehicle-treated control group.
Protein Extraction
-
Washing: After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate) to lyse the cells. Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which reduces the viscosity of the sample.
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
Centrifugation: Microcentrifuge the samples for 5 minutes to pellet any insoluble debris.
Gel Electrophoresis and Protein Transfer
-
Loading: Load 20 µl of the supernatant onto an SDS-PAGE gel. Include a molecular weight marker to determine the size of the separated proteins.
-
Electrophoresis: Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.
-
Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in the appropriate dilution buffer overnight at 4°C with gentle agitation. The specific dilution will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 4.3) to remove unbound secondary antibody.
Detection and Analysis
-
Detection: Add a chemiluminescent substrate to the membrane.
-
Imaging: Visualize the protein bands using a chemiluminescent detection system.
-
Quantification: Perform densitometric analysis of the bands using appropriate software to quantify the relative protein expression levels. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: this compound-induced p53-mediated apoptotic pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: General experimental workflow for Western blot analysis.
References
Isodonal's Impact on Apoptosis Pathway Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Consequently, the modulation of apoptotic pathways presents a promising therapeutic strategy.
These application notes provide a comprehensive guide for investigating the effects of the diterpenoid compound isodonal (B1144182) on key proteins within the apoptosis signaling cascade. While specific quantitative data on the effects of this compound are not yet widely available in published literature, this document offers detailed protocols and data presentation templates to enable researchers to systematically evaluate its pro-apoptotic potential. The methodologies described herein are established techniques for assessing the induction of apoptosis and the modulation of its key molecular players.
Data Presentation: Quantitative Analysis of this compound's Pro-Apoptotic Effects
The following tables are templates for researchers to compile and present quantitative data obtained from their own experiments investigating the effects of this compound on apoptosis pathway proteins.
Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins
| Treatment Group | Concentration (µM) | Bcl-2 Expression (Relative to Control) | Bax Expression (Relative to Control) | Bax/Bcl-2 Ratio |
| Control (Vehicle) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | User-defined | User-data | User-data | User-data |
| This compound | User-defined | User-data | User-data | User-data |
| This compound | User-defined | User-data | User-data | User-data |
| Positive Control | e.g., Staurosporine | User-data | User-data | User-data |
Data can be obtained from Western blot analysis and quantified using densitometry.
Table 2: Effect of this compound on Caspase Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 0 | 1.0 | 1.0 | 1.0 |
| This compound | User-defined | User-data | User-data | User-data |
| This compound | User-defined | User-data | User-data | User-data |
| This compound | User-defined | User-data | User-data | User-data |
| Positive Control | e.g., Etoposide | User-data | User-data | User-data |
Data can be obtained from commercially available colorimetric or fluorometric caspase activity assay kits.[1][2][3]
Table 3: Effect of this compound on PARP Cleavage
| Treatment Group | Concentration (µM) | Full-Length PARP (116 kDa) (% of Total PARP) | Cleaved PARP (89 kDa) (% of Total PARP) |
| Control (Vehicle) | 0 | User-data | User-data |
| This compound | User-defined | User-data | User-data |
| This compound | User-defined | User-data | User-data |
| This compound | User-defined | User-data | User-data |
| Positive Control | e.g., Staurosporine | User-data | User-data |
Data can be obtained from Western blot analysis by quantifying the band intensities of both full-length and cleaved PARP.[4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key apoptosis signaling pathways and a typical experimental workflow for investigating the pro-apoptotic effects of a compound like this compound.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: A typical experimental workflow for assessing the pro-apoptotic effects of a test compound.
Experimental Protocols
1. Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection and quantification of key proteins in the apoptosis pathway, such as Bcl-2, Bax, and PARP.
a. Materials:
-
Cells treated with this compound and controls.
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
b. Procedure:
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
2. Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Materials:
-
Cells treated with this compound and controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
b. Procedure:
-
Cell Preparation:
-
Harvest cells (including any floating cells in the media).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
3. Caspase Activity Assay (Fluorometric/Colorimetric)
This assay measures the activity of specific caspases, such as caspase-3, -8, and -9.
a. Materials:
-
Cells treated with this compound and controls.
-
Caspase activity assay kit (e.g., Caspase-3/7, Caspase-8, or Caspase-9).
-
Cell Lysis Buffer.
-
Assay Buffer.
-
Caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric Caspase-3 assay).
-
96-well microplate (black for fluorometric, clear for colorimetric).
-
Microplate reader.
b. Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells using the provided Cell Lysis Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Reaction:
-
Add cell lysate to a 96-well plate.
-
Add the caspase substrate and Assay Buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For colorimetric assays, measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase activity by comparing the readings from the treated samples to the untreated control.
-
Conclusion
The protocols and templates provided in these application notes offer a robust framework for elucidating the pro-apoptotic effects of this compound. By systematically applying these methodologies, researchers can generate the necessary quantitative data to understand its mechanism of action on key apoptosis pathway proteins. The successful completion of these experiments will be crucial in determining the potential of this compound as a novel therapeutic agent that functions by modulating the intricate machinery of programmed cell death. It is imperative for researchers to perform these experiments to generate specific data for this compound, as such information is not currently available in the public domain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of caspase-3, caspase-8 and caspase-9 enzymatic activities in mouse oocytes and zygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Isodonal Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cytotoxic effects of Isodonal, a natural diterpenoid compound, on various cancer cell lines. The information compiled herein, including quantitative data, experimental methodologies, and elucidation of signaling pathways, is intended to guide researchers in exploring the therapeutic potential of this compound.
Sensitive Cell Lines and Cytotoxic Potency
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cell population, have been determined for several cell lines. This data is crucial for selecting appropriate models for further preclinical investigation.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-8 | Ileocecal adenocarcinoma | 1.88 |
| Bel-7402 | Hepatocellular carcinoma | 2.06 |
| BGC-823 | Gastric carcinoma | 2.15 |
| A2780 | Ovarian cancer | 2.37 |
| A549 | Lung cancer | 2.89 |
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines. This table summarizes the IC50 values of this compound in various human cancer cell lines, indicating its potent anti-proliferative effects.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of this compound are primarily attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.
Apoptosis Induction
This compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This process activates a cascade of caspases, the key executioners of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in cancer cells. This prevents the cells from entering mitosis and undergoing cell division, thereby inhibiting tumor growth.
Signaling Pathways Modulated by this compound
The pro-apoptotic and cell cycle inhibitory effects of this compound are mediated through its influence on specific intracellular signaling pathways. A key target of this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival, proliferation, and growth.
By inhibiting the PI3K/Akt/mTOR pathway, this compound disrupts these pro-survival signals, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 values of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Isodonal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodonal, a natural diterpenoid isolated from the plant Isodon, has garnered significant interest in oncological research due to its potential anti-cancer properties. One of the key mechanisms through which this compound is believed to exert its anti-proliferative effects is the induction of cell cycle arrest, a critical process that halts the division of cancer cells. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for elucidating the effects of compounds like this compound on cell cycle progression. By staining cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), flow cytometry can accurately quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the mechanism of drug action.[1][2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced cell cycle arrest using flow cytometry.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis. PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA. This means the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content.
-
G0/G1 Phase: Cells in the G0 (quiescent) and G1 (first gap) phases have a normal diploid (2N) DNA content.
-
S Phase: During the S (synthesis) phase, DNA replication occurs, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the G2 (second gap) and M (mitosis) phases have a tetraploid (4N) DNA content.
By analyzing the fluorescence intensity of a population of PI-stained cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Expected Outcome: this compound-Induced G2/M Arrest
Based on studies of structurally and functionally related compounds, such as Oridonin, this compound is expected to induce cell cycle arrest at the G2/M checkpoint in cancer cells. This is characterized by a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases.
Data Presentation
The following table summarizes representative quantitative data from a study on Oridonin, a compound closely related to this compound, demonstrating its effect on the cell cycle distribution of SGC-7901 human gastric cancer cells as determined by flow cytometry.
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 0 | 65.4 ± 2.3 | 25.1 ± 1.8 | 9.5 ± 1.1 |
| Oridonin | 10 | 55.2 ± 2.1 | 20.5 ± 1.5 | 24.3 ± 1.9 |
| Oridonin | 20 | 40.1 ± 1.9 | 15.3 ± 1.3 | 44.6 ± 2.5 |
| Oridonin | 40 | 25.7 ± 1.5 | 10.8 ± 1.0 | 63.5 ± 3.1 |
Data is presented as mean ± standard deviation and is representative of expected results with this compound.
Signaling Pathway of this compound-Induced G2/M Arrest
This compound is hypothesized to induce G2/M cell cycle arrest by modulating the expression of key regulatory proteins. The proposed signaling pathway involves the downregulation of the Cyclin B1/CDK1 complex, a critical driver of the G2 to M phase transition.
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
Materials
-
Cell Line: Human cancer cell line of interest (e.g., SGC-7901, HeLa, MCF-7)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Culture Medium: Appropriate complete medium for the chosen cell line
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695): Ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow Cytometer
-
15 mL Conical Tubes
-
Microcentrifuge Tubes
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Harvesting:
-
After the treatment period, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel for PI (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution by gating on single cells and modeling the DNA content histogram.
-
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before and during fixation. Gentle vortexing while adding ethanol is crucial. If clumps persist, filter the cell suspension through a nylon mesh before analysis.
-
High CV of G0/G1 Peak: A high coefficient of variation (CV) can indicate inconsistent staining or instrument misalignment. Ensure proper mixing during staining and allow sufficient incubation time. Check the flow cytometer's performance with calibration beads.
-
RNA Contamination: Inadequate RNase A treatment can lead to a broad G0/G1 peak. Ensure the RNase A is active and the incubation is sufficient.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on cell cycle progression in cancer cells. By employing flow cytometry, researchers can obtain quantitative data to elucidate the mechanism of this compound-induced G2/M arrest, contributing to the development of novel anti-cancer therapies.
References
Troubleshooting & Optimization
Isodonal solubility issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodonal, also commonly known as Oridonin (B1677485). The information addresses common solubility issues encountered when preparing aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Oridonin) and why is its solubility a concern?
A1: this compound, or Oridonin, is a natural diterpenoid compound isolated from the herb Rabdosia rubescens.[1][2] It is investigated for its potent anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] However, its clinical and research applications are often limited by its very low solubility in water, which can lead to challenges in preparing homogenous aqueous solutions for experiments and can affect bioavailability.[1][4]
Q2: What is the typical aqueous solubility of this compound?
A2: this compound is sparingly soluble to practically insoluble in water.[3][5] Published data indicates its solubility in water is approximately 0.75 mg/mL.[1][2][6] This low solubility makes direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) for in vitro assays challenging.
Q3: In which solvents is this compound readily soluble?
A3: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions.[7] It is also soluble in dimethylformamide (DMF) and methanol.[3][7]
Q4: What is the recommended method for preparing this compound solutions for in vitro cell culture experiments?
A4: The standard and recommended method is to first prepare a high-concentration stock solution in an organic solvent, typically anhydrous DMSO.[7] This stock solution is then serially diluted into the aqueous cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells, generally below 0.5%.[8]
Q5: Can I store aqueous dilutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for extended periods. Due to its low aqueous solubility, the compound may precipitate out of the solution over time. One supplier suggests not storing aqueous solutions for more than one day.[7] Stock solutions in anhydrous DMSO, however, can be stored at -20°C for longer periods.[9]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses specific problems you might encounter when preparing this compound solutions for your experiments.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This "crashing out" is common when diluting a highly concentrated organic stock into an aqueous medium where the compound is poorly soluble.
-
Solution Workflow:
Troubleshooting precipitation upon dilution.
Issue 2: My this compound powder will not fully dissolve in the organic solvent (e.g., DMSO).
-
Cause: The concentration may be too high, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit in the organic solvent (see table below).
-
Aid Dissolution: Use a vortex mixer to agitate the solution thoroughly.
-
Gentle Warming: A brief period of gentle warming in a 37°C water bath can help facilitate dissolution in DMSO.
-
Sonication: If available, ultrasonic treatment can also be used to aid in dissolving the compound.
-
Issue 3: Inconsistent experimental results with different batches of this compound solution.
-
Cause: This could be due to incomplete initial dissolution, precipitation during storage or after dilution, or degradation of the compound.
-
Preventative Measures:
-
Fresh Preparations: Always prepare fresh dilutions from a stock solution for each experiment.[7]
-
Visual Inspection: Before use, visually inspect the final diluted solution for any signs of precipitation (cloudiness or visible particles).
-
Consistent Protocol: Strictly adhere to a validated and consistent protocol for solution preparation, including the same source and grade of DMSO and the same mixing and dilution steps.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound (Oridonin) in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (Approx.) | Reference(s) |
| Water | ~0.75 | ~2.06 mM | [1][2] |
| DMSO | 30 - 73 | 82 - 200 mM | [7] |
| Ethanol | ~20 - 34 | ~55 - 93 mM | [7] |
| Dimethylformamide (DMF) | ~30 | ~82 mM | [7] |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 | ~0.27 mM | [7] |
Key Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol is adapted for preparing a high-concentration stock solution for subsequent dilution in in vitro assays.
Materials:
-
This compound powder (MW: 364.44 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated precision balance and micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 7.29 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until all the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C can be applied if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparing Working Solutions for Cell Viability (MTT) Assay
This protocol describes the dilution of the DMSO stock for treating cells in a 96-well plate format.[10]
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at the desired density and allow them to adhere overnight.
-
Serial Dilutions: Based on your 20 mM DMSO stock, prepare serial dilutions in your complete cell culture medium to achieve the final desired treatment concentrations (e.g., 2.5, 5, 10, 20, 40 µM).
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as is present in the highest concentration of your this compound treatment group. This is crucial to ensure that the solvent itself is not affecting cell viability. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the existing medium from the cells and add the prepared working solutions (containing this compound or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with the MTT or other viability assay.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
References
- 1. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. biorlab.com [biorlab.com]
- 4. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin nanosuspension was more effective than free oridonin on G2/M cell cycle arrest and apoptosis in the human pancreatic cancer PANC-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isodonal Stability in Cell Culture Media
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Isodonal in cell culture applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is there specific data on the stability of this compound in cell culture media?
Currently, there is a lack of specific published studies detailing the degradation kinetics of this compound in various cell culture media.[1] As with many small molecules, its stability can be influenced by multiple factors within the culture environment. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.[1]
Q2: What factors in cell culture media can affect this compound's stability?
Several factors can influence the stability of small molecules like this compound in cell culture media:
-
pH: Cellular metabolism can alter the pH of the medium, which in turn can affect the chemical structure and stability of the compound.[1]
-
Temperature: Standard incubation temperatures of 37°C can accelerate the degradation of compounds compared to storage temperatures (e.g., 4°C or -20°C).[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is good practice to protect this compound-containing solutions from light.[1][2]
-
Serum Components: Proteins and other molecules in fetal bovine serum (FBS) can bind to this compound, potentially altering its bioavailability and stability.[1]
-
Redox Environment: The presence of oxidizing or reducing agents in the media, or those produced by cells, can chemically modify the compound.[1]
-
Media Components: Certain components in cell culture media, such as some amino acids or high concentrations of reactive oxygen species (ROS), could potentially react with and degrade the compound.[2]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO and stored at low temperatures.[1] A general recommendation is to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light.[1] It is also advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][2]
Q4: What are the potential consequences of this compound degradation in my experiments?
Degradation of this compound can lead to several experimental issues:
-
Reduced Potency: A decrease in the concentration of the active compound will lead to a lower-than-expected biological effect.
-
Inconsistent Results: Variability in the rate of degradation can cause inconsistent results between experiments.[2]
-
Formation of Active or Toxic Metabolites: Degradation products may have their own biological activities or cytotoxic effects, confounding the experimental results.[3][4]
Troubleshooting Guides
Problem: I am observing inconsistent or lower-than-expected biological activity with this compound in my cell culture experiments.
This is a common issue that can be indicative of compound instability in the cell culture medium.[2] Here is a step-by-step guide to troubleshoot this problem.
Possible Cause 1: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (time, temperature, CO2 levels). A general protocol for this is provided below.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.[1]
-
Minimize Incubation Time: If this compound is found to be unstable, consider reducing the incubation time of the compound with the cells if your experimental design allows.[1]
-
Optimize Storage and Handling: Ensure that stock solutions are stored in small aliquots at -80°C and protected from light to minimize degradation from repeated freeze-thaw cycles and light exposure.[2]
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Steps:
-
Evaluate Media Components: Consider if any components in your media, such as high levels of certain supplements or serum, could be interacting with this compound.
-
Serum-Free Conditions: If experimentally feasible, perform initial stability tests in a simpler, serum-free medium to minimize potential interactions.[2]
-
Possible Cause 3: Incorrect initial concentration.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Re-confirm the concentration of your this compound stock solution. If possible, use a spectrophotometer or another analytical method to verify the concentration.
-
Pipetting Accuracy: Ensure that pipettes are properly calibrated to avoid errors in dilution.
-
Data Presentation
The following tables represent example data from a hypothetical stability study of this compound. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 2 | 95.3 ± 1.2 |
| 6 | 88.1 ± 2.5 |
| 12 | 75.6 ± 3.1 |
| 24 | 58.9 ± 4.3 |
| 48 | 34.2 ± 5.0 |
Table 2: Effect of Temperature on this compound (10 µM) Stability in RPMI-1640 with 10% FBS over 24 hours
| Temperature | % this compound Remaining (Mean ± SD, n=3) |
| 4°C | 98.7 ± 0.8 |
| 25°C (Room Temperature) | 82.4 ± 2.1 |
| 37°C | 60.5 ± 3.7 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to quantify the stability of this compound over time in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution of 10 µM this compound in the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Incubation:
-
Dispense 1 mL aliquots of the this compound-containing medium into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
-
Time Points: Collect triplicate samples at designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
For the 0-hour time point, immediately process the samples after preparation.
-
For subsequent time points, remove the tubes from the incubator and immediately process or flash-freeze and store at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
To each 1 mL sample, add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from any degradation products.
-
Monitor the elution of this compound using the UV-Vis detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Protocol 2: General Cell Culture Protocol for Adherent Cells
This protocol provides a basic procedure for culturing and passaging adherent cells.
Materials:
-
Adherent cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile, without Ca²⁺/Mg²⁺
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Aspirate the old medium from a confluent flask of cells.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate for 2-5 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 150 x g for 5 minutes.[5]
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Count the cells and seed them into new culture vessels at the desired density.
-
-
Cell Maintenance:
-
Treatment with this compound:
-
When cells have reached the desired confluency, aspirate the old medium.
-
Add fresh medium containing the desired concentration of this compound.
-
Return the cells to the incubator for the specified treatment duration.
-
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? [mdpi.com]
- 4. Pharmaceutical Transformation Products Formed by Ozonation-Does Degradation Occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 6. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Isodonal Experimental Protocols
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Isodonal in experimental settings. The following information is designed to help prevent the common issue of this compound precipitation, ensuring the reliability and reproducibility of your results.
FAQs: Preventing this compound Precipitation
Q1: What is this compound and why is its solubility a concern in experiments?
This compound is a diterpenoid compound with known cytotoxic and antitumor properties, making it a molecule of interest in various biological studies.[1] Like many complex organic molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, where the compound comes out of solution and forms solid particles. Precipitation can significantly impact experiments by reducing the effective concentration of the compound and potentially causing adverse effects on cells.
Q2: What are the primary causes of this compound precipitation during experiments?
Several factors can contribute to the precipitation of this compound in an experimental setting:
-
Solvent Shock: This is a common issue when a compound dissolved in a non-polar organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity can cause the compound to "crash out" of the solution.
-
Exceeding Solubility Limits: The concentration of this compound in the final solution may be higher than its maximum solubility in that specific medium.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of a compound. Cooling a solution that is near its saturation point can induce precipitation.
-
pH Shifts: The pH of the experimental medium can influence the ionization state of a compound, which in turn affects its solubility.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the experimental medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How can I minimize the risk of precipitation when preparing my working solutions?
To minimize precipitation, it is crucial to follow a careful dilution protocol. A generalized workflow is provided below. The key is to avoid "solvent shock" by gradually introducing the this compound stock solution into the aqueous medium while ensuring rapid mixing.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock solution to the aqueous medium. | Solvent shock due to rapid change in polarity. | 1. Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).2. Add the this compound stock solution dropwise while vigorously vortexing or stirring the medium.3. Consider a serial dilution approach (see Experimental Protocols). |
| Solution is initially clear but becomes cloudy over time. | The final concentration of this compound is too high for the chosen medium. | 1. Reduce the final concentration of this compound in your experiment.2. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of potential cellular toxicity (typically keep DMSO <0.5%). |
| Precipitate is observed after storing the working solution. | The solution was stored at a temperature where this compound's solubility is lower. | 1. Prepare fresh working solutions immediately before each experiment.2. If short-term storage is necessary, maintain the solution at the experimental temperature. |
| Inconsistent experimental results. | This compound may be precipitating in some wells or tubes but not others. | 1. Ensure thorough mixing of all solutions.2. Visually inspect all solutions for any signs of precipitation before use.3. Follow a standardized and validated protocol for solution preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, sterile-filtered DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM). This minimizes the volume of DMSO added to the final experimental medium.
-
Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO.
-
Gently warm the solution (e.g., to 37°C) and vortex until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Aqueous Medium (e.g., Cell Culture Medium)
This protocol utilizes a serial dilution method to minimize solvent shock.
-
Pre-warm Medium: Pre-warm the aqueous medium to the intended experimental temperature (e.g., 37°C).
-
Intermediate Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in the aqueous medium. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution.
-
Add the stock solution dropwise to the medium while vortexing.
-
-
Final Dilution:
-
Use the intermediate dilution to prepare the final working concentrations.
-
Again, add the intermediate solution to the pre-warmed medium while vortexing to ensure rapid and thorough mixing.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (ideally ≤0.1%) and consistent across all treatments, including vehicle controls.
Visualizing Experimental Workflows
Diagram 1: this compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a concentrated this compound stock solution.
Diagram 2: Preventing Precipitation During Working Solution Preparation
Caption: Comparison of recommended and problematic dilution methods.
References
Technical Support Center: Isodonal & Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Isodonal in fluorescence-based assays.
Troubleshooting Guide: this compound Interference
This compound, a diterpenoid compound with anti-inflammatory and anti-tumor properties, may potentially interfere with fluorescence-based assays.[1] Understanding the nature of this interference is crucial for obtaining accurate and reliable experimental data. Interference can primarily occur through three mechanisms: high background fluorescence, signal quenching, or the inner filter effect.
Identifying the Source of Interference
| Potential Issue | Observation | Recommended Action |
| High Background Fluorescence | Increased fluorescence intensity in wells containing this compound compared to vehicle controls, even in the absence of the fluorescent probe. | 1. Measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. 2. If this compound is fluorescent, select a fluorescent dye with excitation and emission spectra that do not overlap with this compound's fluorescence. 3. Implement a background subtraction protocol where the fluorescence of this compound-only controls is subtracted from all experimental wells. |
| Fluorescence Quenching | Decreased fluorescence intensity in the presence of this compound without a corresponding biological effect. | 1. Perform a control experiment with your fluorescent dye and varying concentrations of this compound in a cell-free system. 2. If quenching is observed, consider using a different fluorescent probe that is less susceptible to quenching by this compound. 3. Reduce the concentration of this compound if experimentally feasible. |
| Inner Filter Effect | Non-linear relationship between fluorophore concentration and fluorescence intensity in the presence of this compound. | 1. Measure the absorbance spectrum of this compound. 2. If this compound absorbs light at the excitation or emission wavelengths of your fluorophore, it can reduce the light reaching the detector. 3. Use lower concentrations of this compound or your fluorescent probe. 4. Utilize a microplate reader with top-reading optics to minimize the path length. |
Experimental Protocols
Protocol 1: Characterizing the Spectral Properties of this compound
To assess the potential for interference, it is essential to determine the absorbance and fluorescence spectra of this compound under your experimental conditions.
Materials:
-
This compound stock solution
-
Assay buffer (the same used in your fluorescence assay)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Absorbance Spectrum:
-
Prepare a series of dilutions of this compound in your assay buffer.
-
Using the assay buffer as a blank, measure the absorbance of each dilution across a range of wavelengths (e.g., 200-800 nm).
-
Plot absorbance versus wavelength to identify any absorbance peaks.
-
-
Fluorescence Spectrum:
-
Using a spectrofluorometer, excite the this compound solutions at various wavelengths (starting with wavelengths near any identified absorbance peaks).
-
For each excitation wavelength, scan a range of emission wavelengths to detect any intrinsic fluorescence.
-
Plot fluorescence intensity versus emission wavelength to generate an emission spectrum. Also, plot the fluorescence intensity at the peak emission wavelength versus the excitation wavelength to generate an excitation spectrum.
-
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is significantly lower in the presence of this compound. How can I determine if this is due to a biological effect or assay interference?
A1: To distinguish between a true biological effect and assay interference, you should perform a cell-free control experiment. Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment. Add this compound at the same concentrations used in your cell-based assay. If the fluorescence signal decreases in the presence of this compound in this cell-free system, it indicates direct interference (e.g., quenching). If the signal is unaffected, the decrease you observe in your cell-based assay is more likely due to a biological mechanism.
Q2: this compound has known anti-inflammatory effects. Which signaling pathways should I be aware of that might be affected in my fluorescence-based cell assay?
A2: this compound's anti-inflammatory properties suggest it may modulate key inflammatory signaling pathways. One of the most critical is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. This compound may inhibit the activation of NF-κB, leading to a downstream decrease in the expression of pro-inflammatory genes.
Q3: this compound is also reported to have anti-tumor activity. What is a relevant signaling pathway to consider in this context?
A3: The anti-tumor activity of this compound likely involves the induction of apoptosis, or programmed cell death. You should consider investigating key proteins in the apoptotic signaling cascade, such as caspases. This compound may activate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Visualizing Key Signaling Pathways
This compound's Potential Impact on the NF-κB Signaling Pathway
This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of genes involved in the immune and inflammatory response.
Caption: this compound may inhibit the IKK complex, preventing NF-κB activation.
This compound's Potential Role in Apoptosis Induction
The anti-tumor effects of this compound may be attributed to its ability to induce apoptosis. This diagram illustrates the two major apoptotic pathways.
Caption: this compound may trigger apoptosis via intrinsic or extrinsic pathways.
Experimental Workflow for Troubleshooting Interference
This workflow provides a logical sequence of steps to identify and mitigate potential interference from a test compound like this compound in a fluorescence-based assay.
Caption: A systematic approach to diagnosing and resolving assay interference.
References
Optimizing Isodonal Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Isodonal concentration for cytotoxicity assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a diterpenoid compound isolated from plants of the Isodon genus. It has demonstrated potential cytotoxic and antitumor activities. Its mechanism of action is believed to involve the induction of apoptosis, a form of programmed cell death. Research suggests that this compound may trigger this process through a caspase-independent pathway, although the precise molecular targets are still under investigation.
Q2: Which cytotoxicity assay is most suitable for this compound?
The choice of cytotoxicity assay depends on the specific research question and the cell line being used. Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and cost-effective method.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.
-
Apoptosis Assays: These assays, such as Annexin V/PI staining, directly measure the induction of apoptosis, providing mechanistic insights into this compound's cytotoxic effects.
It is often recommended to use at least two different assays to validate the results and gain a more comprehensive understanding of this compound's effects.
Q3: How should I prepare a stock solution of this compound?
This compound, like many natural compounds, may have limited solubility in aqueous solutions. A common approach is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.
Q4: What is a typical starting concentration range for this compound in a cytotoxicity assay?
The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. Based on studies of similar natural compounds, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening experiments. Subsequent experiments should then focus on a narrower range of concentrations around the initially determined half-maximal inhibitory concentration (IC50).
Data Presentation
Due to the limited availability of specific IC50 values for this compound across a wide range of cancer cell lines in publicly accessible literature, researchers are strongly encouraged to determine these values empirically for their specific cell lines and experimental conditions. The following table provides a template for presenting such data once obtained.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | [Insert experimentally determined value] |
| e.g., A549 | Lung Cancer | 48 | [Insert experimentally determined value] |
| e.g., HeLa | Cervical Cancer | 48 | [Insert experimentally determined value] |
| e.g., HepG2 | Liver Cancer | 48 | [Insert experimentally determined value] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for performing an MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
96-well cell culture plates
-
Target cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium + DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay Protocol
This protocol outlines the steps for an LDH assay to measure cytotoxicity.
Materials:
-
This compound
-
96-well cell culture plates
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Untreated Control: Cells in medium only (spontaneous LDH release).
-
Vehicle Control: Cells in medium with the same concentration of DMSO as the highest this compound concentration.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
Medium Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the background and normalizing to the spontaneous and maximum LDH release controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in control wells | DMSO concentration is too high and causing cytotoxicity.[3] | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cell line. Ensure the final DMSO concentration is ≤0.1%.[3] |
| Media components like phenol (B47542) red are interfering with absorbance readings.[3] | Use a background control well containing only medium, the compound, and the assay reagent to subtract this background absorbance. | |
| Low or no cytotoxic effect observed | This compound concentration is too low. | Test a wider and higher range of concentrations. |
| The incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| The cell density is too high. | Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment. | |
| Precipitation of this compound in the culture medium | Poor solubility of the compound. | Prepare a higher concentration stock solution in DMSO and use a smaller volume. Consider using a solubilizing agent like Pluronic F-127 after verifying its lack of toxicity to the cells. |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating and mix gently between plating rows. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting techniques. | |
| "Edge effect" in 96-well plates. | Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or medium to maintain humidity. | |
| Autofluorescence from this compound | Natural compounds can sometimes exhibit intrinsic fluorescence. | If using a fluorescence-based assay, run a control plate with this compound in medium without cells to measure its background fluorescence and subtract it from the experimental values. Consider switching to a colorimetric assay like MTT or LDH. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for a cytotoxicity assay.
References
Troubleshooting inconsistent results with Isodonal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodonal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a natural diterpenoid compound isolated from plants of the Isodon genus. In research, it is primarily investigated for its potent cytotoxic, anti-tumor, and anti-inflammatory properties. Its applications include studying mechanisms of apoptosis, inhibiting cancer cell proliferation, and exploring pathways involved in inflammation.
Q2: We are observing inconsistent IC50 values for this compound in our cytotoxicity assays. What are the potential causes?
Inconsistent IC50 values are a common challenge in cytotoxicity assays. Several factors can contribute to this variability:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and use cells within a consistent and low passage number range. Genetic drift in higher passage numbers can alter cellular responses to this compound.
-
Cell Seeding Density: The density at which you seed your cells can significantly impact their sensitivity to treatment. Higher densities can sometimes lead to increased resistance. Standardize your seeding protocol for all experiments.[1]
-
Mycoplasma Contamination: Mycoplasma infection can profoundly alter cellular metabolism and response to drugs. Regularly test your cell cultures for mycoplasma contamination.
-
-
Compound-Related Factors:
-
Solubility: this compound, like many diterpenoids, may have limited aqueous solubility. Ensure complete solubilization of your stock solution, typically in DMSO, before diluting into culture media. Precipitation of the compound will lead to inaccurate dosing and inconsistent results.
-
Stock Solution Stability: Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C in small aliquots.
-
-
Assay-Specific Factors:
-
Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). The choice of assay can influence the IC50 value. Ensure the chosen assay is appropriate for your experimental goals and be consistent across experiments.
-
Incubation Time: The duration of this compound treatment will affect the IC50 value. Optimize and standardize the incubation time for your specific cell line and experimental question.
-
Reagent Quality and Preparation: Use high-quality reagents and prepare them fresh whenever possible.
-
Q3: Our MTT assay results show high background or a weak signal when using this compound. How can we troubleshoot this?
High background or a weak signal in an MTT assay can be caused by several factors, particularly when working with natural compounds like this compound:
-
High Background:
-
Compound Interference: this compound may directly react with the MTT reagent, leading to a false-positive signal. To check for this, include a control well with this compound in media without cells.
-
Contamination: Bacterial or fungal contamination can metabolize the MTT reagent, causing high background. Visually inspect your plates for any signs of contamination.
-
-
Weak Signal:
-
Insufficient Cell Number: Ensure you are seeding enough cells to generate a robust signal.
-
Incorrect Wavelength: Read the absorbance at the correct wavelength for the formazan (B1609692) product (typically 570 nm).
-
Incomplete Solubilization of Formazan Crystals: Ensure the formazan crystals are fully dissolved before reading the plate. Use an appropriate solvent (e.g., DMSO, isopropanol (B130326) with HCl) and mix thoroughly.
-
Q4: We are seeing variability in our in vitro anti-inflammatory assays with this compound. What should we check?
Variability in in vitro anti-inflammatory assays, such as the measurement of nitric oxide (NO) production in LPS-stimulated macrophages, can arise from several sources:
-
Cell Culture Conditions:
-
Macrophage Activation State: The activation state of your macrophages (e.g., RAW 264.7 cells) is critical. Ensure consistent cell density and stimulation with a standardized concentration of LPS.
-
Serum Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endotoxin, which can affect macrophage activation. Consider using a single, tested batch of FBS for a series of experiments.
-
-
Experimental Procedure:
-
LPS Quality: Use a high-quality, endotoxin-tested LPS.
-
Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is crucial. Standardize this in your protocol.
-
Griess Reagent Preparation: The Griess reagent for NO detection is light-sensitive and should be prepared fresh.
-
Quantitative Data
The following table summarizes representative IC50 values for diterpenoid compounds from the Isodon genus in various human cancer cell lines. Note that specific IC50 values for this compound may vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HCT116 | Colon Carcinoma | Oridonin | ~5-10 |
| SW480 | Colon Carcinoma | Oridonin | ~10-20 |
| A549 | Lung Carcinoma | Eriocalyxin B | ~2-5 |
| MCF-7 | Breast Adenocarcinoma | Oridonin | ~15-25 |
| PC-3 | Prostate Cancer | Oridonin | ~8-15 |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[2][3][4][5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in serum-free medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways that may be affected by this compound, leading to its cytotoxic and anti-inflammatory effects.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. Differential silencing of STAT3 isoforms leads to changes in STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Isodonal Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Isodonal.
Note: The information provided here is primarily based on studies of Oridonin, a closely related diterpenoid compound from which this compound is derived. The mechanisms of action and resistance are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a derivative of the natural product Oridonin, exerts its anti-cancer effects through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) and can also trigger other forms of cell death like necroptosis.[1] It has been shown to upregulate the expression of p53 and p21, leading to cell cycle arrest.[2] Furthermore, this compound can modulate key signaling pathways involved in cell survival and proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to this compound can arise from several factors:
-
Increased drug efflux: Overexpression of multidrug resistance proteins like P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) can pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Alterations in apoptotic pathways: Cancer cells can develop resistance to apoptosis, rendering this compound less effective.[1]
-
Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt can promote cell survival and counteract the apoptotic effects of this compound.[3]
-
Induction of protective autophagy: While this compound can induce apoptosis, it may also trigger autophagy, a cellular recycling process that can sometimes protect cancer cells from stress and promote their survival.
Q3: How can I determine if my cells have developed resistance to this compound?
You can assess this compound resistance through the following methods:
-
Dose-response curves: Generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) value for your cell line. An increase in the IC50 value compared to the parental (sensitive) cell line indicates resistance.
-
Western blotting: Analyze the expression levels of proteins associated with drug resistance, such as ABCB1, ABCG2, and key proteins in the PI3K/Akt and apoptosis pathways (e.g., phosphorylated Akt, Bcl-2).
-
Flow cytometry: Use assays to measure apoptosis (e.g., Annexin V/PI staining) and cell cycle distribution to see if this compound is still effectively inducing cell death and arresting the cell cycle.
Q4: What strategies can I employ in my experiments to overcome this compound resistance?
Several strategies can be explored to overcome this compound resistance:
-
Combination therapy: Using this compound in combination with other therapeutic agents is a promising approach. This can involve:
-
Inhibitors of drug efflux pumps: Compounds that block the activity of ABCB1 or ABCG2 can increase the intracellular concentration of this compound.
-
Inhibitors of pro-survival pathways: Targeting pathways like PI3K/Akt with specific inhibitors can re-sensitize resistant cells to this compound.
-
Modulators of apoptosis and autophagy: Using agents that either promote apoptosis or inhibit protective autophagy can enhance the efficacy of this compound.
-
-
Structural modification of this compound: Research has shown that derivatives of Oridonin can have improved potency and ability to overcome chemoresistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination. |
| Variability in experimental conditions | Standardize all experimental parameters, including cell seeding density, drug exposure time, and passage number of the cells. |
| Drug stability | This compound, like many natural products, may have limited stability in solution. Prepare fresh drug solutions for each experiment and store stock solutions appropriately. |
Problem 2: this compound is not inducing apoptosis in my resistant cell line.
| Possible Cause | Troubleshooting Step |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2) | Analyze the expression of Bcl-2 family proteins by Western blot. Consider co-treatment with a Bcl-2 inhibitor. |
| Defects in the caspase cascade | Check for the expression and activation of key caspases (e.g., caspase-3, -9) via Western blot or activity assays. |
| Induction of protective autophagy | Assess autophagy levels by monitoring LC3-II conversion via Western blot or immunofluorescence. Consider using an autophagy inhibitor (e.g., chloroquine) in combination with this compound. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Oridonin (a close analog of this compound) on various sensitive and drug-resistant cancer cell lines.
| Cell Line | Cancer Type | Resistance Mechanism | Oridonin IC50 (µM) | Doxorubicin IC50 (µM) | Degree of Resistance (to Doxorubicin) |
| CCRF-CEM | Leukemia | Sensitive | 1.65 | 0.24 | - |
| HCT116 (p53+/+) | Colon Cancer | Sensitive | 23.36 | 0.44 | - |
| HCT116 (p53-/-) | Colon Cancer | p53 knockout | 34.68 | 195.12 | 443.45 |
Data adapted from a study on Oridonin cytotoxicity.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
MTT or other viability assay kit
Procedure:
-
Determine the initial IC50 value of this compound for the parental cell line using a standard viability assay.
-
Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 (concentration that inhibits 10% of cell growth).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. The increments should be small (e.g., 1.2 to 1.5-fold).
-
Monitor the cells for signs of stress and allow them to recover and resume normal growth before each subsequent dose escalation.
-
Periodically determine the IC50 of the cultured cells to monitor the development of resistance.
-
Once a significant increase in the IC50 value is observed (e.g., >5-fold), the resistant cell line is established.
-
The resistant phenotype should be regularly verified, and it may be necessary to maintain the cells in a medium containing a maintenance dose of this compound.
Protocol 2: Evaluation of Apoptosis by Annexin V/PI Staining
This protocol details the use of flow cytometry to quantify apoptosis in response to this compound treatment.
Materials:
-
Cancer cells (sensitive and resistant)
-
This compound
-
6-well culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or in combination with other drugs) for the desired time period (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Workflows
Caption: Key molecular pathways contributing to this compound resistance in cancer cells.
Caption: Experimental workflow for overcoming this compound resistance using combination therapies.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Isodonal
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage of Isodonal, a diterpenoid compound isolated from plants like Isodon wikstroemioides.[1][2] Proper storage is critical to maintain the compound's integrity, purity, and biological activity for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Refrigeration at 2-8°C is recommended for extended storage periods to minimize degradation.[3][4]
Q2: How sensitive is this compound to light?
A2: As a complex natural product, this compound may be susceptible to photodegradation.[5] It is best practice to store the compound in amber-colored or opaque containers to minimize light exposure.
Q3: Can I store this compound at room temperature?
A3: For short-term use, storage at a controlled room temperature (15-25°C) is generally acceptable. However, for long-term stability, refrigerated conditions (2-8°C) are advised to slow potential chemical degradation.
Q4: What are the primary degradation risks for this compound during storage?
A4: The primary degradation pathways for complex natural products like this compound, which is a diterpenoid, include oxidation, hydrolysis, and photodegradation. These processes can be accelerated by exposure to oxygen, moisture, light, and elevated temperatures.
Q5: How should I handle this compound upon receiving it and after opening the container?
A5: Upon receipt, verify the container seal is intact. Once opened, minimize the container's exposure to ambient air and humidity. For oxygen-sensitive compounds, flushing the container with an inert gas like nitrogen or argon before resealing can prevent oxidative degradation. It is also good practice to aliquot the compound into smaller, single-use vials to avoid repeated opening and closing of the main stock container.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color or physical appearance (e.g., clumping). | Oxidation or moisture absorption. | Store the compound under an inert atmosphere (nitrogen or argon) and in a desiccator or low-humidity environment. Ensure the container is tightly sealed. |
| Decreased purity or appearance of new peaks in HPLC analysis. | Chemical degradation (e.g., hydrolysis, oxidation). | Re-evaluate storage conditions. Ensure the compound is stored at the recommended low temperature and protected from light and moisture. Perform a full purity analysis to identify degradants. |
| Inconsistent experimental results. | Sample degradation leading to lower effective concentration or formation of interfering byproducts. | Always use a freshly prepared solution from a properly stored stock. Consider running a quality control check (e.g., HPLC) on the stored compound before critical experiments. |
| Compound has been stored for an extended period past the recommended re-test date. | Gradual degradation over time. | Do not assume the compound is still at its initial purity. A full re-analysis of purity and identity is required before use. |
Data Summary: Recommended Storage Conditions
The following table summarizes recommended storage conditions for this compound based on general guidelines for complex natural products and diterpenoids. For critical applications, in-house stability studies are recommended.
| Storage Type | Temperature | Relative Humidity | Light Condition | Expected Stability | Notes |
| Long-Term | 2-8°C | < 60% RH | Protected from light (Amber vial) | > 24 months | Ideal for maintaining integrity over extended periods. |
| Intermediate | 25°C ± 2°C | 60% ± 5% RH | Protected from light | Up to 12 months | Suitable for working stock. Minor degradation may occur over time. |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | Protected from light | For stability studies (e.g., 6 months) | Used to predict long-term stability and identify degradation pathways. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a stored this compound sample. Method optimization may be required.
Objective: To determine the purity of an this compound sample and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC-grade formic acid (or other appropriate modifier)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC system with UV or PDA detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an online degasser before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of a high-purity this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare a solution of the stored this compound sample in the same manner as the standard solution to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to the λmax of this compound or use a PDA detector to scan a range (e.g., 200-400 nm).
-
Gradient Program:
-
Start with a suitable percentage of Mobile Phase B (e.g., 30%).
-
Linearly increase to a higher percentage (e.g., 95% B) over 20-30 minutes to elute all components.
-
Hold for several minutes before returning to initial conditions for re-equilibration.
-
-
-
Data Analysis:
-
Analyze the chromatogram of the stored sample.
-
Calculate purity by the area percentage method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Compare the chromatogram to that of the reference standard to identify the main peak and any new impurity peaks. A decrease in the main peak's relative area or the appearance of new peaks indicates degradation.
-
Visualizations
Logical Workflow for Troubleshooting Stored Compound
This diagram outlines the decision-making process when a stored sample of this compound is suspected of degradation.
Caption: Troubleshooting workflow for assessing the stability of stored this compound.
References
Isodonal Vehicle Control: Technical Support Center
Welcome to the technical support center for Isodonal, a specialized vehicle control designed for in vitro studies involving diterpenoids and other poorly soluble compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a vehicle control?
This compound is a high-purity solvent formulated to dissolve hydrophobic compounds, such as diterpenoids, for use in cell-based assays. A vehicle control is essential in experimental design to distinguish the biological effects of the test compound from any potential effects of the solvent itself.[1][2][3][4] Without a proper vehicle control, any observed changes could be mistakenly attributed to the compound when they are, in fact, a side effect of the vehicle.[1]
Q2: What are the common solvents this compound is based on, and what are their properties?
This compound's formulation is based on a purified form of Dimethyl Sulfoxide (B87167) (DMSO), a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules.[1][5] It is a standard choice in many cell-based assays due to its miscibility with water and cell culture media.[5]
Q3: What is the maximum recommended final concentration of this compound in cell culture?
The final concentration of this compound in your cell culture medium should be kept as low as possible to minimize solvent-induced artifacts. A general guideline is to keep the final concentration at or below 0.5%.[1] However, the maximum tolerated concentration is highly dependent on the cell type and the duration of exposure.[6] It is strongly recommended to perform a dose-response experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line.[1]
Q4: Can this compound itself affect my experimental results?
Yes, like many organic solvents, this compound is not biologically inert and can have direct effects on cell cultures, especially at higher concentrations.[7] These effects can include alterations in cell growth, viability, differentiation, and even gene expression.[7] This is why a vehicle control group is critical in all experiments to isolate the net effect of your test compound.[7]
Q5: How should I prepare and store this compound and my stock solutions?
This compound is hygroscopic, meaning it can absorb moisture from the air, which can affect the solubility and stability of your compound. It is crucial to use high-purity, anhydrous this compound. Prepare fresh stock solutions and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as a vehicle control in in vitro studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal or toxicity in the vehicle control group. | The final concentration of this compound is too high for your cell line. | Reduce the final this compound concentration to 0.1% or lower. Perform a dose-response curve for this compound alone to determine the maximum tolerated concentration for your specific cell line.[8] |
| The cell line is particularly sensitive to the solvent. | Consider using an alternative vehicle if lowering the concentration is not feasible due to compound solubility. | |
| Contamination of this compound or cell cultures. | Use high-purity, sterile-filtered this compound suitable for cell culture. Regularly test for mycoplasma contamination in your cell lines.[1] | |
| Precipitation of the test compound in the culture medium. | The solubility limit of the compound has been exceeded. | Ensure the stock solution in this compound is fully dissolved before diluting it into the culture medium. Consider preparing a more dilute stock solution to lower the final this compound concentration. |
| The compound is unstable in the aqueous environment of the culture medium. | Decrease the incubation time of the experiment. Assess compound stability in the medium over time. | |
| Inconsistent or variable results between experiments. | Inconsistent preparation of this compound or compound dilutions. | Prepare a large batch of the this compound stock and the highest concentration of your test compound stock needed for the entire set of experiments. Prepare all subsequent dilutions from these same stocks.[4] |
| "Edge effects" in multi-well plates due to evaporation. | Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment.[4][6] | |
| Variations in cell seeding density or growth phase. | Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.[8] | |
| The vehicle control shows a biological effect compared to the untreated (media-only) control. | This compound is not inert under your experimental conditions. | This indicates a solvent effect. In this case, the vehicle control, not the untreated control, should be used as the baseline for calculating the specific effects of your test compound.[1] If the vehicle's effect is too pronounced, you must lower its concentration or find an alternative solvent.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of this compound
Objective: To determine the highest concentration of this compound that does not significantly affect the viability of a specific cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. Recommended final concentrations to test are: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% this compound).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated media-only control. The highest concentration that does not cause a significant reduction in viability (e.g., maintains >95% viability) is the maximum tolerated concentration.
Protocol 2: Assessing the Impact of this compound on a Signaling Pathway (e.g., MAPK/ERK Pathway)
Objective: To determine if this compound, at the intended working concentration, has any off-target effects on a specific signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with the predetermined maximum tolerated concentration of this compound (from Protocol 1) for the desired experimental duration. Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK and total-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the phosphorylated protein to the total protein. Compare the results from the this compound-treated group to the untreated control to identify any significant changes in protein phosphorylation.
Visualizations
Caption: Troubleshooting workflow for vehicle control toxicity.
Caption: A typical experimental workflow using a vehicle control.
Caption: MAPK/ERK signaling pathway with potential vehicle interference points.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Isodonal and Etoposide in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro effects of Isodonal (also known as Oridonin) and Etoposide on lung cancer cells. The information presented is collated from various experimental studies to offer a comprehensive overview of their respective mechanisms of action, efficacy, and cellular impacts.
Executive Summary
This compound, a natural diterpenoid, and Etoposide, a semi-synthetic derivative of podophyllotoxin, are both potent inducers of apoptosis in lung cancer cells. While Etoposide is a well-established chemotherapeutic agent that primarily targets topoisomerase II, this compound appears to exert its anticancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis. This guide presents a side-by-side comparison of their performance based on available experimental data.
Mechanism of Action
This compound (Oridonin) is a natural compound extracted from the medicinal herb Rabdosia rubescens. Its anticancer activity in lung cancer cells is attributed to its ability to induce apoptosis and inhibit cell proliferation. Mechanistically, this compound has been shown to modulate key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2[1].
Etoposide is a widely used chemotherapeutic drug that functions as a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis[2][3][4]. The p53 tumor suppressor protein plays a significant role in mediating the apoptotic response to Etoposide-induced DNA damage.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and Etoposide in various lung cancer cell lines.
Table 1: Comparison of IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| This compound | A549 | NSCLC | ~15-20 | 24 |
| H1299 | NSCLC | ~10-15 | 24 | |
| SPC-A-1 | NSCLC | ~20-40 | 24 | |
| H460 | NSCLC | Not Specified | - | |
| Etoposide | A549 | NSCLC | 3.49 | 72 |
| H1299 | NSCLC | Not Specified | - | |
| SCLC cell lines (sensitive) | SCLC | Median: 2.06 (Range: 0.242–15.2) | Not Specified | |
| SCLC cell lines (resistant) | SCLC | Median: 50.0 (Range: 16.4–319.0) | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Assay | Concentration (µM) | Duration (hours) | Key Findings |
| This compound | H1688 (SCLC) | Annexin V-FITC/PI | 20 | 24 | Significant increase in apoptotic cells. |
| H460 (NSCLC) | Annexin V-FITC/PI | 5 (+/- Radiation) | 72 | Combination significantly increased apoptotic cells to 73%. | |
| H446 (SCLC) | Flow Cytometry | 13.6 | 24 | Highest apoptosis ratio of 44.62%. | |
| Etoposide | H1299 (NSCLC) | Cell Cycle Analysis | Not Specified | - | Accumulation of cells at the G2/M phase. |
| SCLC cell lines | Cell Cycle Analysis | 0.25 - 2 | 24 | G2 arrest, preceded by S-phase delay at higher concentrations. | |
| A549 (NSCLC) | ELISA Apoptosis Assay | IC50 | 24 | 5.92-fold increase in apoptosis. |
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and Etoposide in lung cancer cells.
Caption: this compound-induced signaling pathways in lung cancer cells.
Caption: Etoposide-induced signaling pathways in lung cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., A549, H1299, SPC-A-1) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Etoposide for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Etoposide for the indicated times.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described in the apoptosis assay protocol.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Etoposide demonstrate significant anti-cancer activity against lung cancer cells in vitro, primarily through the induction of apoptosis. Etoposide's mechanism is well-defined, revolving around its function as a topoisomerase II inhibitor and subsequent DNA damage response. This compound presents a multi-targeted approach, influencing key survival and proliferation signaling pathways. While direct comparative studies are limited, the available data suggests that both compounds are effective, albeit through different molecular mechanisms. Further research, particularly head-to-head comparative studies in a wider range of lung cancer cell lines and in vivo models, is warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat lung cancer.
References
- 1. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 4. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Oridonin and Dexamethasone
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic corticosteroids hold significant interest. This guide provides a detailed comparison of the anti-inflammatory properties of Oridonin, a bioactive diterpenoid derived from the Isodon species, and Dexamethasone (B1670325), a potent synthetic glucocorticoid. This analysis is based on available experimental data, focusing on their mechanisms of action, effects on key inflammatory mediators, and the signaling pathways they modulate. While the initial query specified "Isodonal," a thorough literature search revealed a significant lack of published experimental data for this specific compound. Therefore, we have substituted Oridonin, a well-researched and representative anti-inflammatory agent from the Isodon genus, to facilitate a data-driven comparison.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of Oridonin and Dexamethasone on various inflammatory markers. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Parameter | Oridonin | Dexamethasone | Cell Line/Model |
| Inhibition of Nitric Oxide (NO) Production | |||
| IC50 | Data not available | ~50 µM (at 18h)[1] | RAW 264.7 macrophages |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α Production | Dose-dependent reduction[2] | Dose-dependent inhibition[3][4] | Murine models, Mononuclear cells |
| IL-6 Production | Dose-dependent reduction[2] | Dose-dependent inhibition | Murine models, Mononuclear cells |
| IL-1β Production | Dose-dependent reduction | Dose-dependent inhibition | Mononuclear cells |
| Modulation of Signaling Pathways | |||
| NF-κB Inhibition | Inhibits NF-κB activation | Inhibits NF-κB activation | Various cell lines |
| p38 MAPK Activation | Inhibits p38 MAPK activation | Modulates p38 MAPK pathway | Various cell lines |
Mechanisms of Action: A Deeper Dive
Both Oridonin and Dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Dexamethasone: Glucocorticoid Receptor-Mediated Suppression
Dexamethasone, a classic corticosteroid, functions primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it influences gene expression in two main ways:
-
Transactivation: The GR-dexamethasone complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: More central to its anti-inflammatory role, the complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1). This interference can occur through direct protein-protein interactions or by inducing the expression of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression. Dexamethasone has been shown to decrease NF-κB DNA binding activity. It can also inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Oridonin: Multi-target Inhibition of Inflammatory Pathways
Oridonin, a natural diterpenoid, exhibits a broader, multi-target approach to inflammation modulation. Its mechanisms include:
-
Direct Inhibition of NF-κB: Oridonin has been demonstrated to inhibit the activation of the NF-κB signaling pathway. This is a crucial mechanism as NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.
-
Modulation of MAPK Pathways: Oridonin can also influence the MAPK signaling cascades, including the p38 MAPK pathway. These pathways are involved in the production of inflammatory mediators and cellular stress responses.
-
Inhibition of Pro-inflammatory Mediators: By targeting these upstream signaling pathways, Oridonin effectively reduces the production of key inflammatory molecules such as TNF-α and IL-6.
Signaling Pathway Visualizations
To illustrate the points of intervention for both compounds, the following diagrams depict the NF-κB and a generalized MAPK signaling pathway.
Caption: Simplified NF-κB signaling pathway showing inhibition by Dexamethasone and Oridonin.
Caption: Overview of the p38 MAPK pathway and modulation by Dexamethasone and Oridonin.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of Oridonin and Dexamethasone's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used to study inflammatory responses.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Oridonin or Dexamethasone for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
After cell treatment and stimulation, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
A microplate is coated with a capture antibody specific for the cytokine of interest.
-
The culture supernatants (containing the cytokine) are added to the wells.
-
A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, which produces a measurable color change.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins (e.g., phosphorylated forms of NF-κB, IκBα, p38 MAPK) in cell lysates.
-
Procedure:
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-p65, anti-IκBα).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Oridonin Demonstrates Potent Anti-Tumor Activity in Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative analysis highlights the significant anti-tumor efficacy of Oridonin (B1677485), a natural diterpenoid compound, in preclinical xenograft models of various cancers. The findings, consolidated from multiple independent studies, position Oridonin as a promising candidate for further oncological drug development, demonstrating comparable or superior activity to established chemotherapy agents in certain contexts. This guide provides an objective comparison of Oridonin's performance with standard chemotherapeutics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy
Oridonin has been shown to significantly inhibit tumor growth in a variety of cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Its efficacy is often dose-dependent and compares favorably with standard-of-care chemotherapies such as Cisplatin (B142131) and Doxorubicin (B1662922).
Table 1: Comparative Anti-Tumor Activity of Oridonin and Standard Chemotherapeutics in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Oridonin | Colon Cancer | HCT8 (CDX) | 5 mg/kg | 39.2% TGI | [1] |
| 10 mg/kg | 66.7% TGI | [1] | |||
| Colon Cancer | HCT116 (CDX) | 40 mg/kg | Significant tumor volume reduction | [2] | |
| Breast Cancer | MCF-7 (CDX) | Not specified | Marked inhibition of tumor growth and angiogenesis | [3] | |
| Breast Cancer | 4T1 (CDX) | 1 mg/kg | 33% decrease in tumor volume | [4] | |
| 5 mg/kg | 72% decrease in tumor volume | [4] | |||
| Bladder Cancer | T24 (CDX) | 10 mg/kg/d | Significant retardation of tumor growth | [5] | |
| Gastric Cancer | SNU-5 (CDX) | Not specified | Dose-dependent anti-tumor efficacy | [6] | |
| Prostate Cancer | RM-1 (CDX) | 1.875 mg/mL | Significant reduction in tumor quality and volume | [7] | |
| 7.5 mg/mL | More evident reduction in tumor quality and volume | [7] | |||
| Cisplatin | Ovarian Cancer | SKOV3 (CDX) | 2 mg/kg | Significant decrease in tumor burden | [8] |
| Breast Cancer | HCC1937 (BRCA1-defective) (CDX) | 5 mg/kg | Almost complete growth inhibition | [9] | |
| Malignant Pleural Mesothelioma | MESO3, MESO4, MESO15 (PDX) | 5 mg/kg | Varied levels of tumor growth inhibition | [10] | |
| Lung, Ovarian, Cervical Cancers | A549, NIH:OVCAR-3, ME-180 (CDX) | 2.0-2.5 mg/kg | Significant tumor growth inhibition | [11] | |
| Doxorubicin | Breast Cancer | R-27, MX-1 (CDX) | 8 mg/kg | Synergistic or additive anti-tumor activity when combined with Docetaxel (B913) | [12] |
| Breast Cancer | MDA-MB-468LN (CDX) | Not specified | Delayed tumor progression and increased survival | [13] | |
| Breast Cancer | E0117 (CDX) | Not specified | 40% inhibition of tumor growth compared to free Doxorubicin | [14] | |
| Soft Tissue Sarcoma | UZLX-STS3, UZLX-STS5 (PDX) | Not specified | Reduction in proliferation | [15] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the anti-tumor activity of a compound in a xenograft model, based on the methodologies reported in the referenced studies.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HCT8, MCF-7, T24) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers once the tumors become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound (e.g., Oridonin) is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at various doses. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor volumes and body weights of the mice are monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
Signaling Pathways Modulated by Oridonin
Oridonin exerts its anti-tumor effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
One of the key mechanisms of Oridonin is the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS) and subsequent modulation of the AMPK/mTOR signaling pathway.[1] In some cancer types, Oridonin has been shown to inhibit the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis.[16] Furthermore, it can suppress other important pathways such as the NF-κB and MAPK pathways.[17]
Conclusion
The compiled data from numerous in vivo studies provide compelling evidence for the anti-tumor activity of Oridonin across a range of cancer types. Its ability to modulate key signaling pathways involved in tumorigenesis underscores its potential as a multi-targeted therapeutic agent. The favorable comparison with established chemotherapeutics in preclinical models warrants further investigation and clinical evaluation of Oridonin and its derivatives for the treatment of cancer.
References
- 1. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of oridonin on mice with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loss of BRCA1 function increases the antitumor activity of cisplatin against human breast cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Negative Controls in Isodonal Cytotoxicity Experiments
In the realm of drug discovery and cancer research, accurately assessing the cytotoxic potential of novel compounds is paramount. Isodonal, a natural ent-kauranoid diterpenoid, has garnered attention for its anti-tumor properties. This guide provides a comprehensive comparison of appropriate negative controls for in vitro cytotoxicity assays involving this compound and its close analogue, Oridonin. It further delves into the experimental protocols and cellular signaling pathways implicated in their cytotoxic effects, offering researchers a robust framework for their investigations.
Understanding Negative Controls in Cytotoxicity Assays
A critical component of any robust cytotoxicity experiment is the inclusion of proper negative controls. These controls are essential for establishing a baseline of normal cell viability and for ensuring that any observed cell death is a direct result of the compound being tested and not due to other factors in the experimental setup. For cytotoxicity assays involving this compound or Oridonin, the following negative controls are indispensable:
-
Untreated Control: This consists of cells cultured in the same medium and under the same conditions as the experimental groups but without the addition of the test compound or its vehicle. This control represents 100% cell viability and serves as the primary benchmark against which the cytotoxic effects of the test compound are measured.
-
Vehicle Control: Many compounds, including this compound and Oridonin, are not readily soluble in aqueous solutions and require a solvent, such as dimethyl sulfoxide (B87167) (DMSO), for their dissolution. The vehicle control consists of cells treated with the highest concentration of the solvent used in the experimental groups. This is crucial to ensure that the solvent itself does not exert any cytotoxic effects on the cells, which could otherwise be misattributed to the test compound.
Comparative Cytotoxicity of Oridonin
Due to the limited specific data available for "this compound," this guide will focus on its well-studied analogue, Oridonin. Oridonin has demonstrated significant cytotoxic activity across a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values from various studies, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| HGC-27 | Gastric Cancer | CCK-8 | 24 | Not specified | - | - |
| HGC-27 | Gastric Cancer | CCK-8 | 48 | Not specified | - | - |
| HGC-27 | Gastric Cancer | CCK-8 | 72 | Not specified | - | - |
| AGS | Gastric Cancer | CCK-8 | 24 | Not specified | - | - |
| AGS | Gastric Cancer | CCK-8 | 48 | Not specified | - | - |
| AGS | Gastric Cancer | CCK-8 | 72 | Not specified | - | - |
| MGC803 | Gastric Cancer | CCK-8 | 24 | Not specified | - | - |
| MGC803 | Gastric Cancer | CCK-8 | 48 | Not specified | - | - |
| MGC803 | Gastric Cancer | CCK-8 | 72 | Not specified | - | - |
| TE-8 | Esophageal Squamous Cell Carcinoma | SRB | 72 | 3.00 ± 0.46 | Gemcitabine | 5.71 ± 1.07 |
| TE-2 | Esophageal Squamous Cell Carcinoma | SRB | 72 | 6.86 ± 0.83 | Gemcitabine | 5.96 ± 1.11 |
| K562 | Chronic Myelogenous Leukemia | MTT | 36 | 8.11 (nanosuspension) | Oridonin Solution | 12.85 |
| PC3 | Prostate Cancer | Not specified | 24 | Not specified | - | - |
| DU145 | Prostate Cancer | Not specified | 24 | Not specified | - | - |
| BEL-7402 | Hepatocellular Carcinoma | Not specified | Not specified | 0.87 (derivative) | Taxol | 1.89 |
| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | 0.24 (derivative) | Taxol | 0.41 |
| HCT-116 | Colon Cancer | Not specified | Not specified | 0.16 (derivative) | - | - |
Note: Some IC50 values were not explicitly provided in the source material but the studies confirmed dose- and time-dependent cytotoxicity. The table includes data on Oridonin derivatives to showcase efforts in enhancing its potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The following is a detailed protocol for evaluating the cytotoxicity of a compound like Oridonin.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Oridonin (or other test compound)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of Oridonin in the chosen vehicle (e.g., DMSO).
-
Perform serial dilutions of the Oridonin stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted Oridonin solutions to the respective wells.
-
Negative Controls:
-
Untreated Control: Add 100 µL of complete culture medium only.
-
Vehicle Control: Add 100 µL of complete culture medium containing the highest concentration of the vehicle used in the treatment groups.
-
-
Positive Control (Optional but Recommended): Include wells with a known cytotoxic agent to ensure the assay is working correctly.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control (which is set to 100%).
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Mechanism of Action: Signaling Pathways
Oridonin is known to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the experimental workflow for a cytotoxicity assay and the primary signaling cascades affected by Oridonin.
Caption: Experimental workflow for determining the cytotoxicity of Oridonin using the MTT assay.
A Comparative Guide to the Efficacy of Common Analgesics: A Cross-Laboratory Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three widely used analgesic drugs: Celecoxib (B62257), a selective COX-2 inhibitor; Naproxen (B1676952), a non-selective NSAID; and Acetaminophen (B1664979), a common analgesic and antipyretic. The data presented is a synthesis of findings from multiple independent clinical trials, offering a cross-laboratory perspective on their performance.
Executive Summary
The management of pain and inflammation is a cornerstone of clinical practice. Non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics are among the most frequently prescribed medications for these conditions. This guide focuses on a comparative analysis of Celecoxib, Naproxen, and Acetaminophen, summarizing their efficacy based on quantitative data from various clinical studies. While direct cross-validation studies across different laboratories are not common, this guide synthesizes data from multiple independent, randomized controlled trials to provide a comprehensive overview of their relative performance in different research settings.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of Celecoxib, Naproxen, and Acetaminophen from various clinical trials.
Table 1: Efficacy in Osteoarthritis (OA)
| Study | Drug(s) and Dosage | Primary Outcome Measure | Key Findings |
| Kivitz et al. | Celecoxib (100mg, 200mg, 400mg daily), Naproxen (1000mg daily), Placebo | Improvement in symptoms of OA of the hip | All doses of celecoxib and naproxen were significantly better than placebo. Celecoxib 200mg daily was as effective as naproxen 1000mg daily in pain relief and functional improvement.[1] |
| Bensen et al. | Celecoxib (200mg once daily), Naproxen (500mg twice daily) | 20% improvement in WOMAC OA total score at 6 months | Celecoxib provided similar improvements in OA symptoms to naproxen over a 6-month period.[2] |
| Undisclosed Hispanic Patient Trial | Celecoxib (200mg once daily), Naproxen (500mg twice daily), Placebo | Change in Patient's Assessment of Arthritis Pain at 6 weeks | Celecoxib was as effective as naproxen in reducing OA pain.[3][4] |
| Pooled Analysis (2 trials) | Naproxen/esomeprazole (500mg/20mg twice daily), Celecoxib (200mg once daily), Placebo | WOMAC pain subscale | No significant differences in overall responses were found between celecoxib and naproxen/esomeprazole.[5] |
Table 2: Efficacy in Chronic Low Back Pain
| Study | Drug(s) and Dosage | Primary Outcome Measure | Key Findings |
| Bedaiwi et al. | Celecoxib (200mg twice daily), Acetaminophen (500mg twice daily) | Total back pain, nocturnal back pain, Oswestry Disability Index (ODI) | Celecoxib showed superior efficacy compared to acetaminophen in reducing total back pain, nocturnal back pain, and improving ODI scores.[6][7][8][9][10] |
Table 3: Efficacy in Post-Tonsillectomy Pain in Children
| Study | Drug(s) and Dosage | Primary Outcome Measure | Key Findings |
| Randomized Double-Blind Study | Celecoxib, Acetaminophen | Mean pain score | On the first day, the celecoxib group had a lower mean pain score than the acetaminophen group.[11] |
Experimental Protocols
The methodologies for the key experiments cited are detailed below to provide context for the presented data.
Osteoarthritis Trials (General Protocol)
-
Study Design: Typically multicenter, randomized, double-blind, placebo- or active-controlled trials.
-
Patient Population: Patients diagnosed with osteoarthritis of the knee or hip, often with a specified baseline pain level on a visual analog scale (VAS) or Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
-
Interventions: Administration of the study drug (e.g., Celecoxib 200mg daily), an active comparator (e.g., Naproxen 500mg twice daily), and/or a placebo for a predefined period (e.g., 6 to 12 weeks).
-
Efficacy Assessments: Primary endpoints often include the change from baseline in the WOMAC pain subscale or the Patient's Global Assessment of Arthritis. Secondary endpoints may include the WOMAC physical function and stiffness subscales, and VAS for pain.
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal events for NSAIDs.
Chronic Low Back Pain Trial (Bedaiwi et al.)
-
Study Design: A randomized, double-blind trial.
-
Patient Population: Fifty patients with chronic nonspecific low back pain.
-
Interventions: Patients were randomized to receive either celecoxib (200 mg twice daily) or acetaminophen (500 mg twice daily).
-
Outcome Measures: Included total back pain (TBP), nocturnal back pain (NBP), and Oswestry Disability Index (ODI) scores.[7]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by Celecoxib, Naproxen, and Acetaminophen.
References
- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of celecoxib versus naproxen in patients with osteoarthritis of the knee: a randomized, double-blind, double-dummy trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of celecoxib and naproxen versus placebo in Hispanic patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of celecoxib and naproxen versus placebo in Hispanic patients with knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Efficacy of Celecoxib Compared to Acetaminophen in Chronic Nonspecific Low Back Pain: Results of a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib Demonstrates Clinical Efficacy Superior To Acetaminophen In Chronic Nonspecific Low Back Pain: Results Of A Randomized Controlled Trial. | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Efficacy of Celecoxib Compared to Acetaminophen in Chronic Nonspecific Low Back Pain: Results of a Randomized Controlled Trial | AVESİS [avesis.deu.edu.tr]
- 10. Mechanical Back Pain Demonstrates Better Response To Celecoxib Than Acetaminophen Despite Lack Of MRI-Defined Inflammatory Changes In The Spine - ACR Meeting Abstracts [acrabstracts.org]
- 11. Comparison of celecoxib and acetaminophen for pain relief in pediatric day case tonsillectomy: A randomized double‐blind study - PMC [pmc.ncbi.nlm.nih.gov]
Isodonal and Oridonin: A Comparative Analysis of Two Diterpenoids from the Genus Isodon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Isodonal and Oridonin, two naturally occurring diterpenoid compounds isolated from plants of the Isodon genus. While both compounds are recognized for their potential biological activities, the extent of scientific investigation into each varies significantly. Oridonin has been the subject of extensive research, particularly for its anticancer properties, with a considerable amount of experimental data available. This compound, on the other hand, is a less-studied molecule, and while it is reported to have cytotoxic and anti-inflammatory potential, detailed mechanistic studies and quantitative data are limited in the public domain.
This document summarizes the available information on both compounds, presenting a side-by-side comparison of their properties and reported effects. The aim is to provide a clear, data-driven perspective for researchers interested in the therapeutic potential of these natural products.
General Properties
A summary of the basic chemical and physical properties of this compound and Oridonin is presented in Table 1. Both are complex diterpenoids, but they possess distinct chemical structures which likely accounts for any differences in their biological activities.
| Property | This compound | Oridonin |
| Chemical Formula | C₂₂H₂₈O₇ | C₂₀H₂₈O₆ |
| Molecular Weight | 404.5 g/mol | 364.4 g/mol |
| CAS Number | 16964-56-0 | 28957-04-2[1] |
| Natural Source | Isodon wikstroemioides[2][3] | Isodon rubescens (formerly Rabdosia rubescens)[4][5] |
| Chemical Structure | N-pentane diterpene | ent-kaurane diterpenoid |
Reported Biological Activities
Both this compound and Oridonin have been reported to exhibit promising biological activities, particularly in the context of cancer and inflammation. However, the depth of evidence supporting these claims is substantially greater for Oridonin.
| Biological Activity | This compound | Oridonin |
| Anticancer/Cytotoxic | Potential cytotoxic and antitumor activities reported. | Extensive evidence of broad-spectrum anticancer activity against numerous cancer cell lines including leukemia, breast, lung, colon, and pancreatic cancer. |
| Anti-inflammatory | Potential anti-inflammatory activity. | Well-documented anti-inflammatory effects through modulation of pathways like NF-κB. |
| Other Activities | Potential for studying gastrointestinal diseases and inhibitory effects on oxidative phosphorylation. | Neuroprotective, antimicrobial, and anti-fibrotic activities have also been reported. |
In Vitro Anticancer Activity of Oridonin
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 0.2 (for derivative) | |
| MDA-MB-231 | Breast Cancer | 0.2 (for derivative) | |
| K562 | Leukemia | Not specified | |
| PANC-1 | Pancreatic Cancer | Not specified | |
| HepG2 | Liver Cancer | Not specified | |
| COLO 205 | Colon Cancer | 14.59 (for derivative) | |
| HL-60 | Leukemia | 11.95 (for derivative) |
Mechanisms of Action & Signaling Pathways
The molecular mechanisms underlying the biological activities of Oridonin have been extensively investigated. In contrast, the specific signaling pathways modulated by this compound are not yet well-elucidated.
Oridonin
Oridonin's anticancer effects are multifactorial and involve the modulation of several key signaling pathways. It is known to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cancer cell proliferation and metastasis. Some of the critical pathways affected by Oridonin include:
-
Apoptosis Induction: Oridonin promotes apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by activating caspases.
-
Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.
-
NF-κB Pathway Inhibition: By inhibiting the NF-κB signaling pathway, Oridonin exerts potent anti-inflammatory effects and also contributes to its anticancer activity, as NF-κB is often constitutively active in cancer cells.
-
PI3K/Akt Pathway Modulation: Oridonin can suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) pathway is another target of Oridonin in exerting its anticancer effects.
Caption: Oridonin's multifaceted anticancer mechanism.
This compound
The precise molecular targets and signaling pathways for this compound have not been extensively characterized. Based on its reported cytotoxic and antitumor activities, it is plausible that this compound, like many diterpenoids, may induce apoptosis in cancer cells. Further research is required to delineate its mechanism of action.
Caption: Proposed mechanism of this compound.
Experimental Protocols
To facilitate further research in this area, a standard protocol for assessing the in vitro cytotoxicity of a compound like Oridonin or this compound is provided below.
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Oridonin) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
References
- 1. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 16964-56-0 [chemicalbook.com]
- 4. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]
- 5. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Isodonal: A Search for its Molecular Target
The quest to validate the molecular target of a therapeutic compound is a critical step in the drug development pipeline. This process confirms the mechanism of action and provides a solid foundation for further preclinical and clinical investigation. The advent of CRISPR-Cas9 technology has revolutionized this field, offering a precise and efficient tool for target identification and validation. However, the application of this powerful technology is predicated on having a known or at least a putative target to investigate. In the case of the compound referred to as "Isodonal," a comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information regarding its biological target or mechanism of action.
Extensive searches for "this compound" in scholarly articles, chemical repositories such as PubChem, and drug databases like DrugBank did not provide any clear identification of this compound or its associated biological data. The search results did not contain any studies, experimental or otherwise, that have utilized CRISPR technology to validate a target for a compound named this compound. This suggests that "this compound" may be a very new, perhaps preclinical, compound not yet described in the scientific literature, a code name for a compound not yet publicly disclosed, or potentially a misnomer.
While the searches did identify compounds with similar-sounding names, such as Isounonal and Isononanal, these molecules do not appear to be related to a therapeutic agent undergoing target validation. Additionally, a compound named ent-16,17-dihydroxy-kauran-19-oic acid was found to possess some biological activities, including anti-HIV and anti-inflammatory properties.[1][2][3][4][5] However, there is no evidence to link this compound to the name "this compound."
Without a clearly identified putative target for this compound, it is not possible to design or report on CRISPR-based validation experiments. The core principle of CRISPR-mediated target validation relies on generating a specific gene knockout or modification and then observing whether this genetic perturbation phenocopies the effect of the drug. For example, if a drug is thought to inhibit a specific enzyme to induce cell death in cancer cells, knocking out the gene encoding that enzyme using CRISPR should produce a similar cytotoxic effect.
A typical CRISPR-based target validation workflow would involve the following key steps:
-
Hypothesis Generation: Based on preliminary data (e.g., biochemical assays, computational modeling), a putative target for the compound is identified.
-
CRISPR-mediated Gene Editing: CRISPR-Cas9 is used to knock out, knock down (CRISPRi), or activate (CRISPRa) the expression of the putative target gene in a relevant cell model.
-
Phenotypic Analysis: The cellular phenotype of the genetically modified cells is compared to that of cells treated with the compound. This could involve measuring cell viability, proliferation, signaling pathway activation, or other relevant biological readouts.
-
Rescue Experiments: To further confirm the target, the wild-type version of the target gene can be re-introduced into the knockout cells. If the cells regain their sensitivity to the compound, it provides strong evidence that the identified gene is indeed the direct target.
Given the absence of a known putative target for this compound, none of these steps can be conceptually applied or described in a meaningful way.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | C20H32O4 | CID 469209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | CAS:74365-74-5 | Manufacturer ChemFaces [chemfaces.com]
Head-to-Head Comparison: Isodonal and Paclitaxel in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Isodonal (represented by its prominent constituent, Oridonin) and the well-established chemotherapeutic agent, Paclitaxel.
This guide provides an objective, data-driven comparison of the anti-cancer properties of this compound, with a focus on its well-researched active compound Oridonin (B1677485), and the widely used mitotic inhibitor, Paclitaxel. The comparison delves into their distinct mechanisms of action, cytotoxic efficacy against various cancer cell lines, and the underlying signaling pathways.
Chemical Structure and Overview
This compound , a term associated with compounds derived from the Isodon genus (such as Rabdosia rubescens and Rabdosia serra), is represented in this guide by Oridonin , an ent-kaurane diterpenoid that is its most studied bioactive component.[1] Oridonin has demonstrated a range of biological activities, including anti-inflammatory and potent anti-tumor effects.[2]
Paclitaxel is a complex diterpene isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer.[1]
| Feature | Oridonin (as a proxy for this compound) | Paclitaxel |
| Chemical Class | ent-kaurane diterpenoid | Taxane diterpenoid |
| Natural Source | Rabdosia species (e.g., Rabdosia rubescens) | Taxus brevifolia (Pacific yew) |
| Primary Anti-Cancer Mechanism | Induction of apoptosis and cell cycle arrest via multiple signaling pathways | Mitotic inhibitor via microtubule stabilization |
Mechanism of Action: A Tale of Two Pathways
Oridonin and Paclitaxel exert their anti-cancer effects through fundamentally different mechanisms, offering distinct avenues for therapeutic intervention.
Oridonin: Multi-Targeted Apoptosis Induction and Cell Cycle Arrest
Oridonin's anti-cancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell cycle. It influences several key signaling pathways:
-
Apoptosis Induction: Oridonin triggers the intrinsic mitochondrial apoptosis pathway. It modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[2][3] This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.
-
Cell Cycle Arrest: Oridonin can induce cell cycle arrest at different phases, depending on the cancer cell type. It has been shown to cause G2/M phase arrest in some cell lines and S phase or G1 phase arrest in others. This is often mediated by its effects on key cell cycle regulatory proteins like p53 and p21.
-
Signaling Pathway Modulation: Oridonin's effects are mediated through its influence on various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways.
Paclitaxel: Stabilizing the Cellular Scaffolding
Paclitaxel's mechanism is more focused, targeting the microtubules, which are essential components of the cell's cytoskeleton.
-
Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly. This hyper-stabilization disrupts the dynamic process of microtubule formation and breakdown necessary for cell division.
-
Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, causing the cell to arrest in the M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers apoptosis.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Oridonin and Paclitaxel against various human cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Oridonin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 (for a potent derivative) | |
| K562 | Chronic Myelogenous Leukemia | 0.95 (for a potent derivative) | |
| HCT-116 | Colorectal Carcinoma | 0.16 (for a potent derivative) | |
| HCC-1806 | Breast Cancer | 0.18 (for a potent derivative) | |
| A549 | Lung Carcinoma | 28.0 ± 1.40 (for MDA-MB-231) | |
| HeLa | Cervical Cancer | Varies | |
| MCF-7 | Breast Cancer | Varies |
Note: IC50 values for Oridonin can vary significantly based on the specific derivative and the experimental conditions.
Table 2: IC50 Values of Paclitaxel against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Varies | |
| HeLa | Cervical Cancer | Varies | |
| MCF-7 | Breast Cancer | Varies | |
| Ovarian Cancer Lines | Ovarian Cancer | Varies |
Note: Paclitaxel's IC50 values are well-documented but also show variability depending on the specific cell line and assay conditions.
In Vivo Efficacy: A Glimpse into a Head-to-Head Scenario
While direct head-to-head clinical trials comparing this compound or Oridonin with Paclitaxel are lacking, a preclinical study on a derivative of Oridonin provides valuable comparative insights. In a breast cancer xenograft model in mice, an Oridonin derivative (compound 11) demonstrated superior tumor suppression compared to Paclitaxel.
-
Oridonin Derivative (25 mg/kg/day): Reduced tumor volume and weight by 74.1%.
-
Paclitaxel (6 mg/kg/day): Reduced tumor volume and weight by 66.0%.
This finding suggests that Oridonin and its derivatives hold significant promise as potent anti-cancer agents, potentially with greater efficacy than established chemotherapeutics in certain contexts.
Experimental Protocols: A Methodological Overview
The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of compounds like Oridonin and Paclitaxel.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (Oridonin or Paclitaxel).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Treatment: Treat cells with the desired concentrations of Oridonin or Paclitaxel for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol Steps:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
This comparative guide highlights the distinct and compelling anti-cancer profiles of this compound (represented by Oridonin) and Paclitaxel. While Paclitaxel remains a critical tool in chemotherapy through its well-defined mechanism of microtubule stabilization, Oridonin presents a multi-pronged approach by inducing apoptosis and cell cycle arrest through the modulation of numerous signaling pathways.
The available data, particularly the preclinical in vivo comparison, suggests that Oridonin and its derivatives may offer significant therapeutic advantages, potentially overcoming some of the resistance mechanisms associated with single-target agents.
For researchers and drug development professionals, the key takeaways are:
-
Distinct Mechanisms: Oridonin and Paclitaxel offer different, and potentially synergistic, ways to target cancer cells.
-
Potent Efficacy of Oridonin: Oridonin and its derivatives have demonstrated potent cytotoxicity against a broad range of cancer cell lines, with at least one derivative showing superior in vivo efficacy to Paclitaxel in a preclinical model.
-
Future Research Directions: Further head-to-head studies, both in vitro and in vivo, are warranted to fully elucidate the comparative efficacy and safety of Oridonin and its derivatives against a wider array of cancers. Investigating combination therapies of Oridonin with Paclitaxel or other chemotherapeutic agents could also be a promising avenue for future research.
This guide provides a foundational understanding for further investigation into these two potent anti-cancer agents. The continued exploration of natural compounds like Oridonin is crucial for the development of novel and more effective cancer therapies.
References
- 1. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isodonal: A Guide for Laboratory Professionals
Immediate Safety Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of Isodonal, particularly if it is in powdered form or has the potential to create aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
In the absence of a specific SDS for this compound, the following general procedures for the disposal of uncharacterized research chemicals should be strictly followed.
-
Waste Characterization and Segregation : Treat this compound as a hazardous chemical waste. Do not mix it with other waste streams unless their compatibility is certain.[1] Incompatible chemicals can lead to dangerous reactions. It is best practice to collect aqueous and organic solvent wastes in separate, clearly labeled containers.[1]
-
Container Selection and Labeling :
-
Secure Storage :
-
Request for Pickup : Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[1] The EHS office is responsible for the final collection, characterization, and disposal in accordance with federal, state, and local regulations.[1]
-
Decontamination of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent capable of removing the chemical.[2]
-
The first rinsate must be collected and disposed of as hazardous waste.[2][3]
-
Consult with your institution's EHS department regarding the disposal of subsequent rinsates.
-
After proper decontamination, deface or remove the original label before disposing of the container as regular laboratory waste.
-
General Waste Disposal Guidelines
The following table summarizes key principles for the disposal of laboratory chemical waste, which should be applied to this compound in the absence of specific data.
| Waste Type | General Disposal Guidelines | Key Precautions |
| Uncharacterized Chemical Solids | Treat as hazardous waste. Place in a labeled, sealed container. | Do not mix with other solids unless compatibility is known. Minimize dust generation. |
| Uncharacterized Chemical Liquids | Treat as hazardous waste. Segregate into aqueous and organic streams. | Use secondary containment. Do not dispose of down the drain. |
| Contaminated Labware (e.g., glassware, pipette tips) | Decontaminate if possible. Grossly contaminated items should be disposed of as hazardous waste.[4] | Collect sharp items in a designated sharps container. |
| Aqueous Solutions of Toxic Chemicals | Must be disposed of through the hazardous waste management program.[5] | Do not dispose of down the drain.[5] |
Disposal Decision Workflow
The logical process for determining the appropriate disposal path for a research chemical like this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
By adhering to these general yet critical guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and environmentally responsible disposal of this compound waste. Always prioritize consultation with your Environmental Health and Safety office for any chemical disposal inquiries.
References
Essential Safety and Handling of Isodonal for Research Professionals
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of chemical compounds is paramount. This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the diterpenoid compound Isodonal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Disposable gown with tight-fitting cuffs- ANSI-approved safety goggles- N95 respirator |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Disposable gown with tight-fitting cuffs- Chemical splash goggles and a face shield- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses- Work within a biological safety cabinet (BSC) |
| Waste Disposal | - Nitrile gloves- Disposable gown- Safety goggles- N95 respirator (if handling solid waste) |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Access to the storage area should be restricted to authorized personnel.
Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For small spills of solid this compound, gently cover with an absorbent material, such as chem-sorb pads, and carefully sweep into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container. The spill area should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal: All waste contaminated with this compound, including empty containers, used PPE, and cell culture materials, must be treated as hazardous chemical waste.[1][2]
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled for hazardous drug waste.[3]
All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to assess its biological activity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[3][4][5][6][7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.[8][9]
Materials:
-
Target cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression of proteins involved in signaling pathways, such as the NF-κB and PI3K/Akt pathways.[10][11][12][13]
Materials:
-
Target cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p65, IκBα, Akt, p-Akt, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Signaling Pathways and Logical Relationships
Based on studies of related diterpenoid compounds and their known effects on cancer cells, this compound is hypothesized to induce apoptosis through the modulation of the NF-κB and PI3K/Akt signaling pathways.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of PI3K/Akt and NF-κB pathways.
Caption: General experimental workflow for investigating the in vitro anti-cancer effects of this compound.
References
- 1. cusabio.com [cusabio.com]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol [bio.davidson.edu]
- 13. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
